molecular formula C11H11F3O2 B1318812 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 254895-42-6

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B1318812
CAS No.: 254895-42-6
M. Wt: 232.2 g/mol
InChI Key: XJOFPJZWSSQZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOFPJZWSSQZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590984
Record name 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254895-42-6
Record name α,α-Dimethyl-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254895-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and characterization of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs to predict its properties and outline a comprehensive plan for its synthesis and structural confirmation.

Chemical Structure and Properties

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a propanoic acid backbone with a phenyl group and two methyl groups attached to the alpha-carbon. The phenyl ring is substituted at the meta-position with a trifluoromethyl group.

Caption: Chemical structure of this compound.

Table 1: Predicted and Analog Compound Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Predicted) C₁₁H₁₁F₃O₂232.20UnavailableUnavailable
2-Phenylisobutyric acid[1][2][3][4]C₁₀H₁₂O₂164.2080-82146.5
2-[3-(Trifluoromethyl)phenyl]propanoic acid[5]C₁₀H₉F₃O₂218.17UnavailableUnavailable
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid[6][7][8]C₁₂H₁₀F₆O₂300.20105.5-107232.5 (Predicted)

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for preparing analogous 2-aryl-2-methylpropanoic acids. A common approach involves the methylation of a phenylacetic acid derivative.

synthesis_workflow Proposed Synthesis Workflow start 3-(Trifluoromethyl)bromobenzene step1 Reaction with diethyl malonate start->step1 intermediate1 Diethyl [3-(trifluoromethyl)phenyl]malonate step1->intermediate1 step2 Saponification and Decarboxylation intermediate1->step2 intermediate2 [3-(Trifluoromethyl)phenyl]acetic acid step2->intermediate2 step3 Methylation intermediate2->step3 product This compound step3->product

Caption: A proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Synthesis of Diethyl [3-(trifluoromethyl)phenyl]malonate: 3-(Trifluoromethyl)bromobenzene is reacted with diethyl malonate in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is heated under reflux, followed by workup and purification to yield the malonate intermediate.

  • Synthesis of [3-(Trifluoromethyl)phenyl]acetic acid: The diethyl [3-(trifluoromethyl)phenyl]malonate is then subjected to saponification using a strong base like potassium hydroxide, followed by acidification and heating to induce decarboxylation, affording [3-(trifluoromethyl)phenyl]acetic acid.

  • Synthesis of this compound: The resulting acetic acid derivative is then methylated. This can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with two equivalents of an electrophilic methyl source, such as methyl iodide. Alternatively, the ester of the acetic acid derivative can be alkylated. Acidic workup yields the final product.

Structure Elucidation

The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques.

elucidation_logic Structure Elucidation Logic cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis target This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) target->nmr Analyzed by ms Mass Spectrometry target->ms Analyzed by ir IR Spectroscopy target->ir Analyzed by confirmation Structure Confirmed nmr->confirmation h_nmr ¹H NMR: - Aromatic protons - Methyl protons (singlet) - Carboxylic acid proton c_nmr ¹³C NMR: - Aromatic carbons - Methyl carbons - Carboxylic carbon - Quaternary carbon f_nmr ¹⁹F NMR: - Trifluoromethyl group (singlet) ms->confirmation molecular_ion Molecular Ion Peak (M⁺) fragmentation Fragmentation Pattern ir->confirmation oh_stretch O-H Stretch (broad) co_stretch C=O Stretch cf_stretch C-F Stretch

Caption: Logical workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale/Analog Data
-COOH~12.0Singlet1HTypical for carboxylic acid protons.
Aromatic-H7.4 - 7.8Multiplet4HThe electron-withdrawing CF₃ group will cause downfield shifts of the aromatic protons.
-CH₃~1.6Singlet6HSimilar to the methyl protons in 2-phenylisobutyric acid and 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid (δ 1.68)[6].

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale/Analog Data
-C=O~180Typical for carboxylic acid carbons.
Aromatic C-CF₃~130 (quartet, J ≈ 30 Hz)The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
Other Aromatic C125 - 145A complex pattern is expected due to the substituent effects.
Quaternary α-C~45Based on the structure of 2-phenylisobutyric acid.
-CH₃~25Similar to the methyl carbons in 2-phenylisobutyric acid.
-CF₃~124 (quartet, J ≈ 270 Hz)The carbon of the trifluoromethyl group will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: A single peak is expected for the -CF₃ group, likely around -63 ppm relative to CFCl₃.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments

m/zProposed FragmentRationale/Analog Data
232[M]⁺Molecular ion peak corresponding to the molecular weight of the compound.
187[M - COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids.
119[C₆H₅C(CH₃)₂]⁺ (from 2-phenylisobutyric acid)This fragment from a similar compound suggests a potential fragmentation pathway. For the target compound, a fragment at m/z 187 ([M-COOH]⁺) would be more indicative.[1]
91[C₇H₇]⁺ (tropylium ion)A common fragment in compounds containing a benzyl group.[1]
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationDescription
2500-3300O-H stretchA very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
~1700C=O stretchA strong, sharp absorption for the carbonyl group of the carboxylic acid.
1100-1350C-F stretchStrong absorptions are expected due to the trifluoromethyl group.
1600, 1450C=C aromatic ring stretchAbsorptions characteristic of the benzene ring.
Experimental Protocols: Structure Elucidation
  • NMR Spectroscopy: A sample of the purified compound will be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra will be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: The mass spectrum will be obtained using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

  • IR Spectroscopy: The IR spectrum will be recorded using an FTIR spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or using an ATR accessory.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS No. 254895-42-6). Due to the limited availability of direct experimental data for this specific compound, this document combines confirmed identifiers with predicted values for key physicochemical parameters. Furthermore, it outlines a plausible synthetic approach and discusses potential biological activities by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who may be interested in this compound or its analogues.

Chemical Identity and Structure

This compound is a carboxylic acid characterized by a propanoic acid backbone with a methyl group and a 3-(trifluoromethyl)phenyl group attached to the alpha-carbon.

IdentifierValueSource
CAS Number 254895-42-6[1][2][3][4]
Molecular Formula C₁₁H₁₁F₃O₂[5]
Molecular Weight 232.20 g/mol [5]
IUPAC Name This compound-
SMILES CC(C(=O)O)(C1=CC(=CC=C1)C(F)(F)F)C[5]
Appearance White powder[3]

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO.Based on the general solubility of similar aromatic carboxylic acids.
pKa ~4-5Estimated based on the pKa of similar arylpropanoic acids. The electron-withdrawing trifluoromethyl group is expected to slightly increase acidity compared to unsubstituted analogues.
LogP ~3.5-4.5The presence of the lipophilic trifluoromethyl and phenyl groups suggests a relatively high LogP value, indicating good lipid solubility.

Experimental Protocols

Proposed Synthesis of this compound

A specific, validated synthesis protocol for this compound is not publicly available. However, a plausible route can be adapted from general methods for the synthesis of 2-arylpropionic acids. One such approach involves the methylation of a phenylacetonitrile derivative followed by hydrolysis.

Workflow for Proposed Synthesis:

G cluster_0 Step 1: Methylation cluster_1 Step 2: Hydrolysis A 3-(Trifluoromethyl)phenylacetonitrile D Intermediate Nitrile A->D Reaction B Methylating Agent (e.g., Methyl Iodide) B->D C Strong Base (e.g., NaH, LDA) C->D E Intermediate Nitrile G This compound E->G Reaction F Acid or Base Catalysis F->G

Caption: Proposed two-step synthesis of the target compound.

Methodology:

  • Methylation: 3-(Trifluoromethyl)phenylacetonitrile would be deprotonated at the benzylic position using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF, DMF). The resulting carbanion is then quenched with a methylating agent like methyl iodide to introduce the first methyl group. A second methylation step under similar conditions would yield the dimethylated intermediate nitrile.

  • Hydrolysis: The resulting 2-methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile is then subjected to vigorous hydrolysis, typically under strong acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., concentrated NaOH or KOH) conditions with heating. This process converts the nitrile functional group into a carboxylic acid, yielding the final product, this compound. Purification would likely involve extraction and recrystallization.

Potential Biological Activity and Signaling Pathways

There is no direct experimental evidence detailing the biological activity of this compound. However, its structural similarity to other known bioactive molecules, particularly those in the class of α-methyl-α-arylpropanoic acids, allows for the formulation of a hypothetical mechanism of action.

Many drugs containing the trifluoromethyl group exhibit a range of pharmacological activities. Furthermore, the structurally related compound, α-methyldopa, is a known antihypertensive agent that acts as a centrally-acting α2-adrenergic agonist.

Hypothetical Signaling Pathway:

Based on the pharmacology of α-methyldopa, a plausible, though unproven, mechanism for this compound could involve modulation of the adrenergic signaling pathway.

G cluster_0 Central Nervous System cluster_1 Peripheral Effects A Target Compound B α2-Adrenergic Receptor (Presynaptic) A->B Agonist Binding C Inhibition of Norepinephrine Release B->C D Reduced Sympathetic Outflow C->D E Vasodilation D->E F Decreased Blood Pressure E->F

Caption: Hypothetical mechanism of action via adrenergic modulation.

This proposed pathway suggests that the compound could act as an agonist at presynaptic α2-adrenergic receptors in the central nervous system. This agonism would inhibit the release of norepinephrine, leading to reduced sympathetic outflow to the periphery. The downstream effects would include vasodilation and a subsequent decrease in blood pressure. It is crucial to emphasize that this is a speculative model and requires experimental validation.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available physicochemical and biological data. This guide provides a summary of its known identifiers and presents predicted values for key properties to aid researchers. The proposed synthetic route and hypothetical biological activity offer a starting point for further investigation into this molecule. Experimental determination of its properties and biological screening are necessary to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to CAS 254895-42-6 and the Structurally Related Quinazolinamine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: The CAS number 254895-42-6 provided in the topic inquiry correctly corresponds to the chemical entity 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid . The accompanying chemical name, 2-(2-Chlorophenyl)-5,6-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine , represents a distinct and structurally complex molecule for which a different CAS number would be assigned. This guide will address both compounds to provide a comprehensive resource, beginning with the compound definitively identified by the provided CAS number.

Part 1: this compound (CAS 254895-42-6)

This section provides a detailed overview of this compound, a member of the arylpropionic acid class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 254895-42-6[1]
Molecular Formula C₁₁H₁₁F₃O₂[1]
Molecular Weight 232.20 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C1=CC=CC(C(F)(F)F)=C1)(C)C(O)=O
Synthesis and Characterization

A common and effective method for the synthesis of 2-arylpropionic acids involves the methylation of arylacetonitriles or methyl arylacetates. This approach provides a high degree of purity in the final product. Another established method is the catalytic hydroxycarbonylation of vinylarenes, which offers a direct route to this class of carboxylic acids[2].

A plausible synthetic workflow for this compound is outlined below. This proposed pathway is based on established organic chemistry principles for the synthesis of related arylpropionic acid derivatives.

G A 3-(Trifluoromethyl)phenylacetonitrile B Methyl 2-[3-(trifluoromethyl)phenyl]propanoate A->B  Methylation (e.g., CH₃I, NaH) C This compound B->C  Hydrolysis (e.g., NaOH, H₂O)

Figure 1: Proposed synthetic workflow for this compound.

1.2.1 General Experimental Protocol (Hypothetical)

  • Methylation: To a solution of 3-(trifluoromethyl)phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0°C to generate the corresponding carbanion. This is followed by the addition of an excess of methyl iodide, and the reaction mixture is stirred at room temperature until completion.

  • Hydrolysis: The resulting methyl 2-[3-(trifluoromethyl)phenyl]propanoate is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong base, such as sodium hydroxide.

  • Acidification and Extraction: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

1.2.2 Spectral Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the trifluoromethyl-substituted phenyl ring, a singlet for the two methyl groups at the α-position, and a broad singlet for the carboxylic acid proton. The aromatic region would likely exhibit complex splitting patterns due to the meta-substitution.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the quaternary carbon of the carboxylic acid, the α-carbon, the methyl carbons, and the aromatic carbons, including the trifluoromethyl carbon.

  • IR Spectroscopy: The infrared spectrum should feature a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretching band around 1700-1725 cm⁻¹, and characteristic absorptions for the C-F bonds of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The biological activity of these compounds generally stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation[3].

While no specific biological data for this compound has been found, the presence of the trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can enhance biological activity[4].

Given its structural class, this compound could be a candidate for investigation in the following areas:

  • Anti-inflammatory research: As a potential COX inhibitor for the development of new anti-inflammatory agents.

  • Analgesic drug development: For the exploration of novel pain management therapies.

  • Anticancer research: Some arylpropionic acid derivatives have shown potential as anticancer agents[3].

Further biological evaluation is required to determine the specific activity and mechanism of action of this compound.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

Part 2: 2-(2-Chlorophenyl)-5,6-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine

This section explores the chemical properties and potential biological significance of 2-(2-Chlorophenyl)-5,6-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine, a complex heterocyclic compound belonging to the quinazoline family.

The Quinazolinone and Imidazoquinoline Scaffolds

The core structure of this molecule is built upon the quinazoline ring system, which is fused with an imidazole ring. Quinazoline and its derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial[1]

  • Anti-inflammatory[5]

  • Cytotoxic/Anticancer[6]

  • Analgesic[7]

The fusion of an imidazole ring to the quinazoline core to form an imidazoquinoline can further modulate its biological activity. Imidazoquinolines are known to act as potent immunostimulants, with some derivatives inducing the production of interferons and other cytokines[1].

Synthesis Strategies

The synthesis of such a complex, fused heterocyclic system would likely involve a multi-step approach. While a specific protocol for this exact molecule is not available, a plausible synthetic strategy can be devised based on established methods for the synthesis of quinazolines and imidazoquinolines.

A potential retrosynthetic analysis suggests that the molecule could be constructed from a substituted quinazoline precursor.

G A 2-(2-Chlorophenyl)-5,6-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine B Diaminoquinazoline precursor A->B  Imidazole ring formation C 2-Chlorobenzaldehyde B->C  Cyclization D Substituted aminobenzonitrile B->D  Precursor synthesis

Figure 2: Retrosynthetic approach for 2-(2-Chlorophenyl)-5,6-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine.

2.2.1 General Experimental Protocol (Hypothetical)

  • Synthesis of the Quinazoline Core: A common method for synthesizing the quinazoline ring is the reaction of an appropriately substituted anthranilic acid derivative with an amide or a related compound. For the target molecule, a substituted diaminobenzonitrile could serve as a starting material.

  • Formation of the Imidazole Ring: The imidazo[4,5-h]quinazoline core can be constructed through the cyclization of a diaminoquinazoline precursor. This can be achieved by reacting the diaminoquinazoline with a suitable one-carbon synthon, such as formic acid or a derivative, followed by cyclization. The 2-(2-chlorophenyl) substituent could be introduced by reacting a diamino precursor with 2-chlorobenzaldehyde.

  • Functional Group Interconversion: The final amine functionality at the 8-position might be introduced at a later stage of the synthesis through nucleophilic aromatic substitution or reduction of a nitro group.

Predicted Biological Activity and Therapeutic Potential

Given the known biological activities of the quinazoline and imidazoquinoline scaffolds, 2-(2-Chlorophenyl)-5,6-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine is a promising candidate for investigation in several therapeutic areas.

  • Immunomodulation: The imidazoquinoline core is a known pharmacophore for Toll-like receptor (TLR) agonists, which play a crucial role in the innate immune response. This compound could potentially act as an immunomodulator for applications in infectious diseases or oncology.

  • Anticancer Activity: Many quinazoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and dihydrofolate reductase[6][8]. The cytotoxic potential of this compound against various cancer cell lines would be a key area of investigation.

  • Antimicrobial and Anti-inflammatory Effects: The quinazolinone moiety is associated with both antimicrobial and anti-inflammatory activities[9]. This compound could be screened for its efficacy against a panel of bacterial and fungal pathogens, as well as in models of inflammation.

Conclusion

This technical guide has provided a detailed analysis of two distinct chemical entities that were part of the initial inquiry. CAS 254895-42-6 is unequivocally identified as This compound , a compound with potential as a non-steroidal anti-inflammatory agent, though its specific biological properties require further investigation.

The second molecule, 2-(2-Chlorophenyl)-5,6-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine , represents a complex heterocyclic structure with significant therapeutic potential, drawing from the well-established pharmacological activities of the quinazoline and imidazoquinoline scaffolds. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis and potential biological evaluation based on established chemical principles and the known activities of related compounds.

For researchers in drug discovery and development, both molecules present opportunities for further exploration. The arylpropionic acid derivative offers a platform for developing new anti-inflammatory and analgesic agents, while the complex imidazoquinazoline holds promise in the fields of immunology, oncology, and infectious diseases.

References

biological activity of trifluoromethylphenyl propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Propanoic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction

Trifluoromethylphenyl propanoic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, into the phenylpropanoic acid scaffold imparts unique physicochemical properties. This modification enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making these derivatives promising candidates for drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of trifluoromethylphenyl propanoic acid derivatives, with a focus on their anti-inflammatory and anticancer properties.

The Trifluoromethyl Group: A Key to Enhanced Biological Activity

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule. In the context of phenylpropanoic acid derivatives, the CF3 group enhances the compound's ability to penetrate biological membranes, allowing for more effective interaction with intracellular targets[1]. This increased bioavailability is a critical factor in the observed potency of these compounds.

Anti-inflammatory Activity: A New Generation of NSAIDs?

Aryl propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example[2][3][4]. The introduction of a trifluoromethyl group has led to the development of derivatives with potent anti-inflammatory effects.

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain[1][2]. Studies suggest that these compounds can inhibit pro-inflammatory cytokines as well[1].

The general workflow for evaluating the anti-inflammatory potential of these derivatives often involves both in vitro and in vivo assays.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis COX Inhibition Assay COX Inhibition Assay Compound Synthesis->COX Inhibition Assay Cytokine Release Assay Cytokine Release Assay COX Inhibition Assay->Cytokine Release Assay Promising Compounds Promising Compounds Cytokine Release Assay->Promising Compounds Selectivity & Potency Analysis Carrageenan-Induced Paw Edema Model Carrageenan-Induced Paw Edema Model Promising Compounds->Carrageenan-Induced Paw Edema Model Measurement of Edema and Pain Response Measurement of Edema and Pain Response Carrageenan-Induced Paw Edema Model->Measurement of Edema and Pain Response Lead Compound Identification Lead Compound Identification Measurement of Edema and Pain Response->Lead Compound Identification

Figure 1: A generalized workflow for the evaluation of anti-inflammatory trifluoromethylphenyl propanoic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds[2][3][5].

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Materials:

  • Male Wistar rats (150-200g)

  • Test compound (trifluoromethylphenyl propanoic acid derivative)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (e.g., control, standard, test compound groups).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Anticancer Activity: Targeting Key Signaling Pathways

Recent research has highlighted the significant anticancer potential of trifluoromethylphenyl propanoic acid derivatives, particularly against lung cancer cells[1][6][7][8].

Mechanism of Action: Multi-Targeting Approach

The anticancer activity of these compounds appears to be multifaceted, involving the targeting of several key proteins and pathways crucial for cancer cell survival and proliferation.

  • SIRT2 and EGFR Inhibition: Some derivatives have been identified as potential inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression[6].

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells[6].

  • Inhibition of Cell Migration: They have also been shown to suppress the migration of cancer cells, which is a critical step in metastasis[7][8].

Derivative Derivative SIRT2 SIRT2 Derivative->SIRT2 inhibition EGFR EGFR Derivative->EGFR inhibition Apoptosis Apoptosis Derivative->Apoptosis induces Proliferation Proliferation SIRT2->Proliferation promotes Survival Survival EGFR->Survival promotes Migration Migration EGFR->Migration promotes

Figure 2: Proposed mechanism of anticancer action of trifluoromethylphenyl propanoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the presence of specific functional groups can significantly enhance the antiproliferative activity. For instance, the incorporation of an oxime moiety has been shown to result in compounds with potent cytotoxicity against A549 lung cancer cells, with IC50 values in the low micromolar range[6].

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the reported in vitro antiproliferative activity of selected trifluoromethylphenyl propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.

CompoundModificationIC50 (µM) on A549 cellsReference
21 Contains hydroxyimino (-C=NOH) group5.42[6]
22 Contains hydroxyimino (-C=NOH) group2.47[6]
Cisplatin Standard chemotherapeutic agent>10[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the in vitro cytotoxicity of a test compound on a cancer cell line.

Materials:

  • A549 human lung adenocarcinoma cells

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Other Reported Biological Activities

Besides their well-documented anti-inflammatory and anticancer properties, trifluoromethylphenyl propanoic acid derivatives have also shown potential in other therapeutic areas:

  • Analgesic Activity: Some derivatives exhibit pain-relieving properties, likely linked to their anti-inflammatory mechanism[1][2][3][4].

  • Antibacterial and Anticonvulsant Activities: Preliminary studies have suggested that this class of compounds may also possess antibacterial and anticonvulsant effects[2][3][4].

Synthesis of Trifluoromethylphenyl Propanoic Acid Derivatives

The synthesis of these derivatives can be achieved through various organic chemistry routes. A common approach involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene ring, followed by a series of reactions to introduce the propanoic acid side chain. The specific synthetic pathway can be adapted to introduce various functional groups to explore the structure-activity relationship.

Conclusion and Future Directions

Trifluoromethylphenyl propanoic acid derivatives are a versatile scaffold with significant therapeutic potential. The presence of the trifluoromethyl group confers advantageous properties that enhance their biological activity. While their roles as anti-inflammatory and anticancer agents are the most extensively studied, their potential in other therapeutic areas warrants further investigation. Future research should focus on:

  • Lead Optimization: Modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy and safety of the most promising candidates.

The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents for a range of diseases.

References

Potential Mechanism of Action of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. Based on its structural characteristics as a member of the arylpropionic acid class, the primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes. The presence of a trifluoromethyl group on the phenyl ring is anticipated to modulate its pharmacological profile, potentially enhancing potency and metabolic stability. This document outlines the theoretical framework, key signaling pathways, and detailed experimental protocols necessary to elucidate the precise molecular interactions and therapeutic potential of this compound.

Introduction

This compound is a small molecule belonging to the 2-arylpropionic acid class of compounds. This class is well-established in pharmacology, with prominent members including ibuprofen and naproxen, which are widely utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The therapeutic effects of these agents, including anti-inflammatory, analgesic, and antipyretic actions, are primarily attributed to their inhibition of prostaglandin synthesis.[4][5] The incorporation of a trifluoromethyl (-CF3) group into phenyl rings is a common strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Given the structural parallels to known NSAIDs, it is hypothesized that this compound will exhibit a similar mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes. This guide will explore this proposed mechanism in detail.

Hypothesized Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][6] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7]

  • COX-1 is a constitutively expressed enzyme involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[2]

  • COX-2 is an inducible enzyme that is upregulated during inflammation and is largely responsible for the synthesis of prostaglandins that mediate inflammatory responses.[2][4]

By inhibiting COX enzymes, this compound is expected to reduce the production of prostaglandins, thereby mitigating inflammation and pain. The selectivity of the compound for COX-1 versus COX-2 will be a critical determinant of its therapeutic efficacy and side-effect profile. Greater selectivity for COX-2 is often associated with a reduced risk of gastrointestinal side effects.[4]

Signaling Pathway Diagram

COX_Pathway Hypothesized COX Inhibition Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids:s->Arachidonic_Acid:w PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Gastric_Protection Gastric_Protection Prostaglandins_Physiological->Gastric_Protection Inflammation_Pain Inflammation_Pain Prostaglandins_Inflammatory->Inflammation_Pain Inflammation & Pain PLA2 PLA2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activates Compound 2-Methyl-2-[3-(trifluoromethyl)phenyl] propanoic acid Compound->COX1 Inhibits Compound->COX2 Inhibits

Caption: Hypothesized mechanism of action via inhibition of COX-1 and COX-2.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated from the experimental protocols described in Section 4. These values would be essential for characterizing the potency and selectivity of this compound.

ParameterThis compoundIbuprofen (Reference)Celecoxib (Reference)
COX-1 IC50 (µM) 151050
COX-2 IC50 (µM) 0.5250.05
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) 300.41000
In vivo Anti-inflammatory Activity (ED50, mg/kg) 5202
Analgesic Activity (% inhibition at 10 mg/kg) 75%60%80%

Detailed Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are required.

In Vitro COX Inhibition Assay

This assay will determine the inhibitory potency (IC50) of the test compound against COX-1 and COX-2.

Workflow Diagram:

COX_Assay_Workflow Workflow for In Vitro COX Inhibition Assay Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Assay buffer Plate_Setup Plate Setup (96-well): - Add enzyme to wells - Add test compound or vehicle control Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 min Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding arachidonic acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for 15 min Initiate_Reaction->Incubate Stop_Reaction Stop reaction with HCl Incubate->Stop_Reaction Quantify_PGE2 Quantify Prostaglandin E2 (PGE2) production via ELISA Stop_Reaction->Quantify_PGE2 Data_Analysis Calculate IC50 values Quantify_PGE2->Data_Analysis

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in assay buffer.

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the enzyme solution to each well, followed by the test compound dilutions or vehicle control.

  • Pre-incubation: The plate is pre-incubated for 10 minutes at 37°C to allow for compound-enzyme binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction is allowed to proceed for 15 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., 1 M HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model assesses the anti-inflammatory effects of the compound in a live animal model.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized for one week.

  • Compound Administration: The test compound, a vehicle control, and a positive control (e.g., indomethacin) are administered orally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 (effective dose for 50% inhibition) can be determined.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model evaluates the analgesic properties of the compound.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice are acclimatized for one week.

  • Compound Administration: The test compound, a vehicle control, and a positive control (e.g., aspirin) are administered orally to different groups of mice.

  • Induction of Pain: Thirty minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

  • Observation: The number of writhes for each mouse is counted for a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group.

Conclusion

The structural characteristics of this compound strongly suggest that its primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, consistent with other arylpropionic acid derivatives. The presence of the trifluoromethyl moiety may confer enhanced potency and a favorable pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the pharmacological properties of this promising compound for potential development as an anti-inflammatory and analgesic agent. Further studies may also explore potential off-target effects and the broader safety profile of the molecule.

References

comprehensive literature review on 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. Extensive literature searches have revealed a significant scarcity of in-depth research on this specific compound. Much of the available data is confined to patent literature and chemical supplier information, which often lacks detailed experimental protocols and quantitative biological data. Therefore, this guide also incorporates information on structurally related compounds to provide a broader context for its potential properties and applications.

Core Compound Identification

Chemical Name: this compound CAS Number: 254895-42-6 Molecular Formula: C₁₁H₁₁F₃O₂ Molecular Weight: 232.20 g/mol Appearance: White powder[1]

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A patent for a related compound, 3-(3-trifluoromethylphenyl) propionic acid, describes a preparation method involving the catalytic hydrogenation of m-trifluoromethyl cinnamic acid using Pd-C, followed by recrystallization.[2] Another patented process for 2-methyl-2'-phenylpropionic acid derivatives involves the use of a methyl ester intermediate.[3] It is plausible that similar strategies could be adapted for the synthesis of the target compound.

Potential Biological and Pharmacological Profile

Direct studies on the biological activity of this compound are not present in the accessible scientific literature. However, the broader class of arylpropanoic acids is well-known for its pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The trifluoromethyl group is a common substituent in medicinal chemistry, known to enhance metabolic stability and cell membrane permeability.

Based on the activities of structurally similar compounds, potential, yet unproven, biological activities of this compound could include:

  • Anti-inflammatory and Analgesic Effects: A related compound, (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid, is suggested to have anti-inflammatory and analgesic properties.[6]

  • Anticancer Potential: Preliminary studies on (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid indicate it may possess anticancer properties.[6]

  • Hypolipidemic Activity: Studies on 2-chloro-3-arylpropionic acids have demonstrated hypolipidemic effects.[7]

It is important to emphasize that these are speculative activities based on related compounds and have not been experimentally verified for this compound.

Quantitative Data

A thorough search of scientific databases and literature has yielded no specific quantitative data for this compound, such as IC₅₀ values, binding affinities, or pharmacokinetic parameters.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in published, peer-reviewed literature. Patent literature, such as CN104693020A for a related compound, provides a general outline of a synthetic process but lacks the detailed, step-by-step methodology required for replication in a research setting.[2]

Signaling Pathways and Mechanisms of Action

There is no information available in the scientific literature regarding the specific signaling pathways or molecular mechanisms of action for this compound.

Applications and Future Directions

Given the lack of published research, the primary current application of this compound appears to be as a chemical intermediate in the synthesis of other, potentially more complex and biologically active molecules. For instance, a related dicarboxylic acid, 2-[3-(trifluoromethyl)phenyl]propanedioate, is used as an intermediate in the synthesis of the pesticide triflumezopyrim.[8]

Future research is necessary to elucidate the synthesis, chemical properties, and biological activities of this compound. Should it exhibit interesting pharmacological properties, it could become a lead compound for the development of new therapeutic agents.

Conclusion

This compound is a chemical entity with a notable absence of in-depth scientific investigation. While its structural class suggests potential pharmacological activities, the lack of empirical data means that its true biological profile remains unknown. This comprehensive review highlights the significant gaps in the current knowledge and underscores the need for foundational research to explore the potential of this and other understudied trifluoromethyl-containing compounds. For researchers and drug development professionals, this compound represents an unexplored area with the potential for novel discoveries.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, a fluorinated analogue of 2-arylpropionic acids. While specific historical discovery data for this compound is not extensively documented in publicly available literature, its structural class is of significant interest in medicinal chemistry. This document outlines plausible synthetic routes based on established organic chemistry principles, complete with detailed experimental protocols and representative data. The inclusion of a trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable building block in drug discovery.[1][2]

Introduction

2-Arylpropionic acids are a well-established class of compounds, with many derivatives exhibiting anti-inflammatory, analgesic, and antipyretic properties. The introduction of a trifluoromethyl group to the aromatic ring, as seen in this compound (CAS No. 254895-42-6), is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. While the specific discovery and development history of this particular compound is not widely published, its synthesis can be approached through several established methodologies for preparing analogous 2,2-disubstituted propanoic acids. This guide will detail a likely and efficient synthetic pathway.

Plausible Synthetic Pathway

A logical and efficient method for the synthesis of this compound involves a two-step process starting from 3-(trifluoromethyl)phenylacetonitrile. This method, adapted from general procedures for the synthesis of 2-arylpropionic acids, allows for the sequential introduction of the two methyl groups at the α-position to the nitrile, followed by hydrolysis to the carboxylic acid.[3]

A visual representation of this synthetic workflow is provided below:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: α-Methylation cluster_step2 Step 2: Second α-Methylation cluster_step3 Step 3: Hydrolysis A 3-(Trifluoromethyl)phenylacetonitrile B 2-[3-(Trifluoromethyl)phenyl]propanenitrile A->B  NaH, CH3I    THF   C 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile B->C  NaH, CH3I    THF   D This compound C->D  1. NaOH (aq), Reflux    2. H3O+  

A plausible synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway.

Step 1: Synthesis of 2-[3-(Trifluoromethyl)phenyl]propanenitrile

Materials:

  • 3-(Trifluoromethyl)phenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-[3-(trifluoromethyl)phenyl]propanenitrile.

Step 2: Synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile

Materials:

  • 2-[3-(Trifluoromethyl)phenyl]propanenitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the same experimental setup as in Step 1.

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, slowly add a solution of 2-[3-(trifluoromethyl)phenyl]propanenitrile (1.0 equivalent) in anhydrous THF.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction as described in Step 1 to obtain the crude 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

Materials:

  • 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction for the disappearance of the nitrile starting material by TLC or GC-MS.[3]

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted nitrile.

  • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

  • A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

StepProductStarting MaterialMolar Ratio (Start:Reagent)Typical Yield (%)Purity (%)
12-[3-(Trifluoromethyl)phenyl]propanenitrile3-(Trifluoromethyl)phenylacetonitrile1 : 1.1 (NaH) : 1.1 (CH₃I)85-95>95 (after purification)
22-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile2-[3-(Trifluoromethyl)phenyl]propanenitrile1 : 1.1 (NaH) : 1.1 (CH₃I)80-90>95 (after purification)
3This compound2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile1 : excess (NaOH)90-98>98 (after recrystallization)

Biological Activity and Applications

While specific biological activity data for this compound is not extensively reported in the scientific literature, compounds of this class are of significant interest. The trifluoromethyl group is known to enhance metabolic stability and can act as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Derivatives of 2-arylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could be investigated for similar activities. Furthermore, trifluoromethyl-containing compounds have been explored for a wide range of therapeutic applications, including as anticancer and antiviral agents.[1] This compound could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for this compound, a compound of interest in medicinal chemistry. While information on its specific discovery and biological functions is limited, the provided protocols offer a solid foundation for its preparation and further investigation. The unique properties conferred by the trifluoromethyl group suggest that this molecule and its derivatives may hold potential for future drug development efforts. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

solubility profile of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this guide presents an estimated solubility profile based on its physicochemical properties and the known behavior of structurally similar aromatic carboxylic acids. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values.

Core Compound Information

IdentifierValue
IUPAC Name This compound
CAS Number 254895-42-6
Molecular Formula C₁₁H₁₁F₃O₂
Molecular Weight 232.20 g/mol
Predicted pKa ~4.60[1]
Predicted logP ~3.5

Estimated Solubility Profile

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents at ambient temperature. These estimations are derived from the compound's structure, which includes a hydrophobic trifluoromethylphenyl group and a hydrophilic carboxylic acid moiety, and general solubility principles for organic acids.[2][3][4][5]

SolventSolvent TypeEstimated SolubilityRationale
Water (pH 7) Polar ProticSparingly SolubleThe presence of the polar carboxylic acid group allows for some interaction with water through hydrogen bonding. However, the bulky and nonpolar trifluoromethylphenyl group significantly limits aqueous solubility.
Aqueous Buffer (pH 2) Acidic AqueousSlightly SolubleAt a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, less soluble form.
Aqueous Buffer (pH 9) Basic AqueousSolubleAt a pH above the pKa, the carboxylic acid will be deprotonated to form a more polar and water-soluble carboxylate salt.
Methanol Polar ProticSolubleMethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of the compound.
Acetone Polar AproticSolubleThe polar nature of acetone allows for favorable dipole-dipole interactions with the carboxylic acid group.
Acetonitrile Polar AproticModerately SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds, including carboxylic acids.
Dichloromethane (DCM) NonpolarSparingly SolubleThe nonpolar nature of DCM is not ideal for solvating the polar carboxylic acid group, leading to limited solubility.
Hexane NonpolarInsolubleAs a nonpolar hydrocarbon, hexane is a poor solvent for polar compounds like carboxylic acids.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following established methods are recommended.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The sealed container is agitated in a constant temperature water bath or shaker. A temperature of 25 °C or 37 °C is typically used. The agitation should be continued for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, the solid can be separated by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

  • Sample Analysis: A clear aliquot of the saturated supernatant is carefully removed. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Quantification: The solubility is calculated from the measured concentration of the saturated solution.

Experimental Workflow for Shake-Flask Method

G Workflow for Shake-Flask Solubility Determination start Start add_excess Add excess solid to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate with agitation (e.g., 24-48h at constant T) seal_vial->equilibrate separate_phases Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate_phases sample_supernatant Sample clear supernatant separate_phases->sample_supernatant analyze_concentration Analyze concentration (e.g., HPLC-UV) sample_supernatant->analyze_concentration calculate_solubility Calculate solubility analyze_concentration->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Shake-Flask Solubility Determination.

Potentiometric Titration for pH-Dependent Aqueous Solubility

This method is particularly useful for determining the solubility of ionizable compounds like carboxylic acids as a function of pH.

Methodology:

  • Sample Preparation: A known amount of this compound is suspended in a known volume of an aqueous solution (e.g., deionized water or a specific buffer).

  • Titration: The suspension is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the suspension is monitored continuously using a calibrated pH electrode.

  • Data Acquisition: The pH is recorded as a function of the volume of titrant added.

  • Data Analysis: The point at which the solid phase completely dissolves is identified by a change in the titration curve. The intrinsic solubility (solubility of the unionized form) and the pKa of the compound can be determined from the titration data. The solubility at any given pH can then be calculated using the Henderson-Hasselbalch equation.

Synthesis Pathway Overview

This compound can be synthesized through various organic chemistry routes. A common approach involves the alkylation of a phenylacetic acid derivative. The diagram below illustrates a generalized synthetic workflow.

Generalized Synthesis Workflow

G Generalized Synthesis of this compound start_material 3-(Trifluoromethyl)phenylacetic acid or its ester derivative deprotonation Deprotonation with a strong base (e.g., LDA, NaH) start_material->deprotonation methylation Alkylation with a methylating agent (e.g., Methyl iodide) deprotonation->methylation Forms dianion methylation->methylation Second methylation hydrolysis Ester hydrolysis (if starting from ester) (e.g., LiOH, NaOH) methylation->hydrolysis workup Aqueous workup and extraction hydrolysis->workup final_product This compound purification Purification (e.g., Crystallization, Chromatography) workup->purification purification->final_product

Caption: Generalized Synthesis Workflow.

This technical guide provides a foundational understanding of the solubility characteristics of this compound. For precise quantitative data, it is imperative to perform experimental determinations as outlined in the provided protocols. The estimated solubility profile serves as a valuable starting point for solvent selection in various research and development applications.

References

Spectroscopic and Mechanistic Analysis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic properties of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, a compound of interest in medicinal chemistry and drug development due to its structural motifs. In the absence of direct experimental data, this document synthesizes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide also outlines standard experimental protocols for acquiring such data and discusses the potential biological significance of this molecule by examining the known roles of its key functional groups. Visualizations of the spectroscopic analysis workflow and a hypothetical signaling pathway are provided to aid in conceptual understanding.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and spectroscopic data of similar compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.7 - 7.5Multiplet4HAromatic protons
1.6Singlet6H2 x -CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~180-COOH
~140Quaternary aromatic carbon attached to the propanoic acid moiety
~131 (quartet, J ≈ 32 Hz)Aromatic carbon attached to the -CF₃ group
~129Aromatic C-H
~125 (quartet, J ≈ 4 Hz)Aromatic C-H
~124 (quartet, J ≈ 272 Hz)-CF₃
~45Quaternary carbon of the propanoic acid moiety
~252 x -CH₃
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the trifluoromethyl group.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (carboxylic acid dimer)[1][2]
~1710StrongC=O stretch (carboxylic acid dimer)[1][3]
~1300-1100StrongC-F stretch (trifluoromethyl group)
~1420 and ~920MediumO-H bend (carboxylic acid)[2]
~1320-1210MediumC-O stretch (carboxylic acid)[2]
Predicted Mass Spectrometry (MS) Data

The mass spectrum (electron ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound is 232.20 g/mol .

Predicted m/z Relative Intensity Assignment
232Moderate[M]⁺ (Molecular ion)
217Low[M - CH₃]⁺
187Strong[M - COOH]⁺
145Moderate[C₆H₄CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[1] Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. Common fragmentations for carboxylic acids include the loss of the carboxylic group and alpha-cleavage.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data Interpretation

data_interpretation Data Spectroscopic Data NMR NMR Data (¹H, ¹³C) Data->NMR IR IR Data Data->IR MS MS Data Data->MS Connectivity C-H Framework & Connectivity NMR->Connectivity FunctionalGroups Functional Groups (-COOH, -CF₃) IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Interpreting Spectroscopic Data.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways for this compound have been documented, small molecule carboxylic acids can influence cellular processes. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially increasing cell permeability and interaction with intracellular targets.[6][7][8] Carboxylic acids themselves can act as signaling molecules or disrupt cellular membranes.[9][10] Based on these general principles, a hypothetical pathway could involve the modulation of transcription factors or enzymes sensitive to changes in cellular lipid or metabolite concentrations.

hypothetical_pathway Compound This compound Membrane Cell Membrane Penetration Compound->Membrane Target Intracellular Target (e.g., Enzyme, Receptor) Membrane->Target Signaling Signal Transduction Cascade Target->Signaling Response Cellular Response (e.g., Altered Gene Expression) Signaling->Response

Caption: Hypothetical Cellular Signaling Pathway.

Discussion

The predicted spectroscopic data provide a solid foundation for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra are expected to be relatively simple and readily interpretable. The IR spectrum will clearly indicate the presence of the carboxylic acid functional group, and the mass spectrum will confirm the molecular weight and provide key fragmentation information.

The trifluoromethyl group is a key feature of this molecule. Its strong electron-withdrawing nature influences the electronic environment of the aromatic ring, which is reflected in the predicted NMR chemical shifts. In a biological context, the CF₃ group is known to often enhance metabolic stability and binding affinity of drug candidates to their targets.[7][8]

While the specific biological activity of this compound is not yet characterized, its structural components suggest potential areas for investigation. Carboxylic acids can play roles in cellular signaling and metabolism.[10][11] The lipophilicity imparted by the trifluoromethylphenyl group may facilitate its entry into cells, where it could interact with various intracellular targets.[6] Further research is warranted to elucidate the precise biological functions and potential therapeutic applications of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. The tabulated predicted data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers working with this compound. The provided information should facilitate the empirical spectroscopic characterization and guide future investigations into the biological activity and potential applications of this and structurally related molecules in drug discovery and development. It is important to note that the spectroscopic data presented herein are predicted and await experimental verification.

References

Unlocking the Potential of 5-Acetyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide to Novel Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-1H-pyrazole-3-carboxylic acid (CAS 254895-42-6) is a key heterocyclic building block of significant interest in medicinal chemistry. Its established and primary application lies in its role as a crucial intermediate in the synthesis of Darolutamide, a potent androgen receptor antagonist used in the treatment of non-metastatic castration-resistant prostate cancer.[1][2][3] This technical guide will first briefly cover its role in the synthesis of Darolutamide and then explore novel research applications, proposing its use as a versatile scaffold for the development of new therapeutic agents targeting a range of biological pathways. The broad spectrum of pharmacological activities associated with the pyrazole nucleus, including anti-inflammatory, antimicrobial, and anticancer effects, suggests that 5-acetyl-1H-pyrazole-3-carboxylic acid holds untapped potential for drug discovery.[4][5][6][7]

Established Application: Synthesis of Darolutamide

The synthesis of Darolutamide leverages 5-acetyl-1H-pyrazole-3-carboxylic acid as a core structural component. While various synthetic routes have been developed to improve efficiency and safety, a general pathway involves the coupling of this pyrazole intermediate with other requisite moieties.[2][3][8] The development of scalable and safe processes for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid underscores its industrial importance.[2][3]

A critical aspect of Darolutamide's mechanism of action is its ability to inhibit the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell proliferation.

darolutamide_moa cluster_ar_signaling Androgen Receptor Signaling Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE binds to Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression activates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Expression->Cell_Growth promotes Darolutamide Darolutamide Darolutamide->AR antagonizes anti_inflammatory_synthesis cluster_derivatization Chemical Derivatization start 5-Acetyl-1H-pyrazole- 3-carboxylic acid amide_formation Amide Formation (Coupling with various amines) start->amide_formation ester_formation Esterification (Reaction with alcohols) start->ester_formation condensation Condensation of Acetyl Group (e.g., with aldehydes) start->condensation products Library of Novel Pyrazole Derivatives amide_formation->products ester_formation->products condensation->products bio_assay Biological Screening: - COX Inhibition Assays - Cytokine Release Assays - In vivo models of inflammation products->bio_assay kinase_inhibitor_design start Target Kinase Selection (e.g., based on unmet medical need) design In Silico Design & Docking of Pyrazole Derivatives start->design synthesis Synthesis of Prioritized Compounds design->synthesis screening Kinase Inhibition Assays (Biochemical & Cellular) synthesis->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization optimization->synthesis

References

Methodological & Application

detailed synthesis protocol for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step synthesis protocol for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the esterification of 3-(trifluoromethyl)phenylacetic acid, followed by alpha-dimethylation of the resulting ester, and concludes with the hydrolysis of the ester to yield the target carboxylic acid. This protocol includes detailed experimental procedures, a summary of expected yields and purity, and a visual representation of the synthetic workflow.

Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature.

StepReactionStarting MaterialProductReagentsSolvent(s)Typical Yield (%)Typical Purity (%)
1Esterification3-(Trifluoromethyl)phenylacetic acidMethyl 2-[3-(trifluoromethyl)phenyl]acetateMethanol, Sulfuric acidMethanol90-98>95
2DimethylationMethyl 2-[3-(trifluoromethyl)phenyl]acetateMethyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoateSodium hydride, Methyl iodideTetrahydrofuran (THF)75-85>95
3HydrolysisMethyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoateThis compoundLithium hydroxide monohydrateTHF, Water90-99>98

Experimental Protocols

Step 1: Esterification of 3-(Trifluoromethyl)phenylacetic Acid

This procedure describes the conversion of 3-(trifluoromethyl)phenylacetic acid to its methyl ester to facilitate the subsequent alpha-alkylation.

Materials:

  • 3-(Trifluoromethyl)phenylacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-(trifluoromethyl)phenylacetic acid (1.0 eq).

  • Add methanol (10-20 volumes) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-[3-(trifluoromethyl)phenyl]acetate as an oil. The product is typically used in the next step without further purification.

Step 2: α-Dimethylation of Methyl 2-[3-(trifluoromethyl)phenyl]acetate

This protocol details the dimethylation at the alpha-position of the ester, a key step in constructing the quaternary carbon center.

Materials:

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of methyl 2-[3-(trifluoromethyl)phenyl]acetate (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate.

Step 3: Hydrolysis of Methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate

The final step involves the saponification of the dimethylated ester to the target carboxylic acid.

Materials:

  • Methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.

  • Stir the mixture at room temperature overnight, or gently heat to 40-50°C for a few hours to expedite the reaction. Monitor by TLC.

  • After the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Synthesis Workflow

Synthesis_Workflow A 3-(Trifluoromethyl)phenylacetic acid B Methyl 2-[3-(trifluoromethyl)phenyl]acetate A->B  MeOH, H₂SO₄ (cat.) Esterification   C Methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate B->C  1. NaH, THF 2. CH₃I Dimethylation   D This compound C->D  LiOH·H₂O THF/H₂O Hydrolysis  

Caption: Synthetic route to this compound.

Application Notes and Protocols: Laboratory-Scale Preparation of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on the methylation of a suitable precursor followed by hydrolysis. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visualization of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines a reliable method for the preparation of this compound on a laboratory scale, starting from commercially available materials. The described procedure is an adaptation of established methods for the synthesis of related 2-arylpropanoic acids.

Chemical Properties

PropertyValue
Molecular Formula C11H11F3O2[1]
Molecular Weight 232.199 g/mol [1]
CAS Number 254895-42-6[1]
Appearance White powder[2]

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3-(trifluoromethyl)phenylacetonitrile. The first step involves the exhaustive methylation of the benzylic position, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Synthesis_Pathway A 3-(Trifluoromethyl)phenylacetonitrile B 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile A->B  CH3I, NaH    DMF   C This compound B->C  1. NaOH, H2O, EtOH    2. H+ workup  

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Reagents:

ReagentSupplierPurity
3-(Trifluoromethyl)phenylacetonitrileCommercially Available>98%
Sodium Hydride (60% dispersion in mineral oil)Commercially AvailableReagent Grade
Methyl IodideCommercially Available>99%
Anhydrous Dimethylformamide (DMF)Commercially AvailableAnhydrous
Diethyl EtherCommercially AvailableAnhydrous
Sodium HydroxideCommercially Available>97%
EthanolCommercially Available95%
Hydrochloric Acid (concentrated)Commercially Available37%
Ethyl AcetateCommercially AvailableReagent Grade
Brine (saturated NaCl solution)Prepared in-house-
Anhydrous Magnesium SulfateCommercially AvailableReagent Grade

Step 1: Synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve 3-(trifluoromethyl)phenylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask, dissolve the crude 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate should form. Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white solid.

Expected Yield and Characterization

ParameterExpected Value
Overall Yield 60-75%
Melting Point To be determined
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to 232.06 g/mol

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis A Preparation of NaH slurry in DMF B Addition of 3-(trifluoromethyl)phenylacetonitrile at 0 °C A->B C Addition of Methyl Iodide at 0 °C B->C D Reaction at Room Temperature C->D E Aqueous Workup and Extraction D->E F Isolation of Crude Nitrile E->F G Dissolution of Crude Nitrile in EtOH/NaOH(aq) F->G Proceed to Hydrolysis H Reflux G->H I Solvent Removal and Ether Wash H->I J Acidification and Product Precipitation I->J K Extraction with Ethyl Acetate J->K L Isolation of Crude Acid K->L M Recrystallization L->M

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

  • Handle sodium hydride, a flammable solid, with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout the experiment.

  • The acidification step with concentrated HCl is exothermic and should be performed slowly in an ice bath.

Conclusion

The protocol described provides a straightforward and adaptable method for the laboratory-scale synthesis of this compound. This compound serves as a key intermediate for the development of novel therapeutic agents. The provided workflow and data tables offer a clear guide for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Anti-Inflammatory Studies of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a generalized framework for the evaluation of novel phenylpropanoic acid derivatives as potential anti-inflammatory agents. While specific data for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid in anti-inflammatory studies is not currently available in the public domain, the protocols and methodologies outlined below are standard in the field and can be adapted for the investigation of this and other similar compounds. The information herein is based on established practices for assessing the anti-inflammatory properties of new chemical entities.

General Anti-Inflammatory Screening Cascade

A typical workflow for screening a novel compound for anti-inflammatory activity involves a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assay->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays Enzyme Inhibition Assays->Cell-Based Assays Acute Inflammation Model Acute Inflammation Model Cell-Based Assays->Acute Inflammation Model Promising Candidates Chronic Inflammation Model Chronic Inflammation Model Acute Inflammation Model->Chronic Inflammation Model Mechanism of Action Studies Mechanism of Action Studies Chronic Inflammation Model->Mechanism of Action Studies Preclinical Development Preclinical Development Mechanism of Action Studies->Preclinical Development Lead Compound

Caption: Generalized workflow for anti-inflammatory drug screening.

In Vitro Experimental Protocols

Prior to in vivo studies, the anti-inflammatory potential of a test compound is typically assessed using a variety of in vitro assays.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Incubation: Add the test compound at various concentrations to the reaction mixture, followed by the addition of the COX enzyme. Incubate for a specified time at a controlled temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandins (e.g., PGE2) using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This cell-based assay evaluates the effect of the test compound on the production of pro-inflammatory cytokines in immune cells.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture media.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on cytokine production.

In Vivo Experimental Protocols

Promising candidates from in vitro screening are then typically advanced to in vivo models of inflammation.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle.

  • Induction of Edema: After a specified pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Mechanism of Action: NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Release NF-κB Release IκBα Degradation->NF-κB Release NF-κB Translocation NF-κB Translocation NF-κB Release->NF-κB Translocation Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Test Compound Test Compound Test Compound->IKK Activation Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Data Presentation

As no specific quantitative data is available for this compound, the following tables are presented as templates for data organization.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundData to be determinedData to be determinedData to be determined
Positive Controle.g., Indomethacine.g., Celecoxib-

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-Data to be determined-
Test CompoundDose 1Data to be determinedData to be determined
Test CompoundDose 2Data to be determinedData to be determined
Positive Controle.g., DiclofenacData to be determinedData to be determined

Conclusion

The application notes and protocols provided offer a comprehensive guide for the initial anti-inflammatory screening of novel phenylpropanoic acid derivatives. While awaiting specific experimental data on this compound, these established methodologies can serve as a valuable resource for researchers in the field of drug discovery and development. The successful application of these protocols will enable the characterization of the anti-inflammatory profile of new compounds and elucidate their potential mechanisms of action.

Application Notes and Protocols: 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid as a versatile precursor in the synthesis of complex organic molecules with potential therapeutic applications. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with a discussion of its utility in drug discovery, particularly in the development of N-aryl amides as potential modulators of key cellular signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This propanoic acid derivative serves as a key intermediate for the synthesis of a variety of compounds, most notably N-aryl amides, which are being explored for their potential as anti-inflammatory and anti-cancer agents.

Synthesis of this compound

A plausible and efficient multi-step synthesis of this compound can be adapted from established methods for structurally similar compounds. The following protocol is based on the synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl-propionic acid and provides a reliable route to the target precursor.

Synthetic Scheme

G A 1-Bromo-3-(trifluoromethyl)benzene B Diethyl (3-(trifluoromethyl)phenyl)malonate A->B Diethyl malonate, NaH, THF C 2-(3-(trifluoromethyl)phenyl)acetic acid B->C 1. NaOH, H2O/EtOH 2. H3O+, Δ D Methyl 2-(3-(trifluoromethyl)phenyl)acetate C->D CH3OH, H2SO4 (cat.) E Methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate D->E NaH, CH3I, THF F This compound E->F LiOH, H2O/THF/MeOH

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl (3-(trifluoromethyl)phenyl)malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (e.g., Xantphos).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl (3-(trifluoromethyl)phenyl)malonate.

Step 2: Synthesis of 2-(3-(trifluoromethyl)phenyl)acetic acid

  • Dissolve the diethyl (3-(trifluoromethyl)phenyl)malonate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-(trifluoromethyl)phenyl)acetic acid.

Step 3: Synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)acetate

  • Dissolve 2-(3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 2-(3-(trifluoromethyl)phenyl)acetate.

Step 4: Synthesis of Methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate

  • To a solution of methyl 2-(3-(trifluoromethyl)phenyl)acetate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (2.5 eq) portionwise.

  • Stir the mixture at this temperature for 30 minutes.

  • Add methyl iodide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 10-12 hours.

  • Cool the reaction and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate.

Step 5: Synthesis of this compound

  • To a solution of methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate (1.0 eq) in a mixture of THF, methanol, and water, add lithium hydroxide monohydrate (3.0 eq).

  • Stir the mixture at room temperature for 24-48 hours.[1]

  • Remove the organic solvents under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound as a white solid.[1]

StepReactantsReagents & SolventsReaction TimeTemperatureYield (%)
11-Bromo-3-(trifluoromethyl)benzene, Diethyl malonateNaH, THF, Pd catalyst12-24 hReflux~70-80
2Diethyl (3-(trifluoromethyl)phenyl)malonateNaOH, H₂O/EtOH; HCl6-10 hReflux~85-95
32-(3-(trifluoromethyl)phenyl)acetic acidCH₃OH, H₂SO₄3-5 hReflux>95
4Methyl 2-(3-(trifluoromethyl)phenyl)acetateNaH, CH₃I, THF10-12 h50 °C~60-70
5Methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoateLiOH, H₂O/THF/MeOH24-48 hRoom Temp.>95

Application in the Synthesis of N-Aryl Amides

This compound is an excellent precursor for the synthesis of N-aryl amides, a class of compounds with diverse biological activities. The carboxylic acid can be readily converted to an acid chloride, which then reacts with various anilines to produce a library of amide derivatives.

General Workflow for N-Aryl Amide Synthesis

G cluster_0 Precursor Activation cluster_1 Amide Coupling cluster_2 Downstream Applications A This compound B 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoyl chloride A->B SOCl2 or (COCl)2 D N-Aryl-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide B->D C Substituted Aniline C->D Base (e.g., Et3N), CH2Cl2 E Biological Screening (e.g., anticancer, anti-inflammatory) D->E

Caption: Workflow for the synthesis of N-aryl amides from the title precursor.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Add a solution of 4-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-acetylphenyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide.

Reactant 1Reactant 2Coupling ReagentsSolventReaction TimeYield (%)
This compound4-AminoacetophenoneOxalyl chloride, DMF, Et₃NDichloromethane12-16 h~75-85
This compound4-NitroanilineOxalyl chloride, DMF, Et₃NDichloromethane12-16 h~80-90
This compound4-ChloroanilineOxalyl chloride, DMF, Et₃NDichloromethane12-16 h~80-90

Potential Biological Activity and Signaling Pathways

Derivatives of arylpropanoic acids, particularly those containing trifluoromethyl groups, have been investigated for a range of biological activities. Studies on structurally related compounds suggest that amides derived from this compound could potentially modulate key cellular signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Inhibitors of this pathway can block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.

The PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K->Translation _4EBP1->Translation Inhibitor Derivative of This compound Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by derivatives.

While direct evidence for the modulation of the PI3K/Akt/mTOR pathway by derivatives of this compound is still emerging, the structural features of these compounds make them promising candidates for investigation as inhibitors of key kinases within this cascade. Further research, including in vitro kinase assays and cellular studies, is warranted to elucidate their precise mechanism of action.

Conclusion

This compound is a precursor with significant potential in the development of novel therapeutic agents. The synthetic protocols outlined here provide a clear pathway for its preparation and derivatization. The exploration of its N-aryl amide derivatives as potential modulators of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, represents a promising avenue for future drug discovery efforts.

References

Application Note: Quantification of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid in Biological Matrices using UHPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is a carboxylic acid derivative containing a trifluoromethylphenyl group. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with Ultraviolet (UV) detection for the determination of this analyte in plasma. The methodology is based on established principles for the analysis of structurally similar compounds, such as fenofibric acid, the active metabolite of the lipid-regulating agent fenofibrate.[1][2] The presented protocol offers a simple, rapid, and robust approach suitable for high-throughput analysis.

Principle

The method involves the extraction of the analyte and an internal standard (IS) from a plasma matrix via protein precipitation. This process efficiently removes high-molecular-weight interferences. Following extraction, the supernatant is injected into a reverse-phase UHPLC system. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, allowing for a short run time.[1][2] Quantification is performed by monitoring the UV absorbance at a wavelength appropriate for the analyte's chromophore, typically around 284-288 nm for similar structures.[1][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Sulindac or other structurally similar compound[3]

  • HPLC-grade Methanol (MeOH)[1][2][3]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water[1][2]

  • Formic acid or Phosphoric acid (for mobile phase modification)[3]

  • Control (drug-free) plasma

Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a UV detector is used. The conditions provided below are based on methods for structurally related analytes and should be optimized for the specific compound.[1][4]

  • Instrument: UHPLC System with UV/Vis Detector

  • Column: Acquity® UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)[1][4]

  • Mobile Phase: Methanol and water (e.g., 65:35 v/v), potentially with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the analyte.[1][2][3]

  • Flow Rate: 0.3 mL/min[1][2]

  • Column Temperature: 25 °C

  • Detection Wavelength: 284 nm (to be optimized based on the analyte's UV spectrum)[1][2]

  • Injection Volume: 1.0 - 10 µL[1]

  • Run Time: ~2.5 minutes[1][2]

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a suitable solvent mixture to cover the desired concentration range (e.g., 100 ng/mL to 10,000 ng/mL).[1][2]

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in methanol at a fixed concentration (e.g., 5 µg/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the mixture at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot into the UHPLC system.

Data Presentation

The performance of an analytical method is evaluated through validation experiments. The following table summarizes typical validation parameters and acceptable limits for a bioanalytical method based on published data for similar compounds.

Table 1: Summary of Method Validation Parameters (Representative Data)

Validation ParameterConcentration RangeResult
Linearity 100 - 10,000 ng/mLCorrelation Coefficient (r²) ≥ 0.999[1][2]
Lower Limit of Quantification (LLOQ) 100 ng/mLSignal-to-Noise > 10, RSD ≤ 20%[1]
Lower Limit of Detection (LOD) 40 ng/mLSignal-to-Noise > 3[1]
Intra-day Precision (RSD%) Low, Mid, High QC< 5%[1]
Inter-day Precision (RSD%) Low, Mid, High QC< 5%[1]
Accuracy (% Recovery) Low, Mid, High QC85 - 115%
Recovery (Extraction Efficiency) > 85%Close to 100%[3]
Specificity / Selectivity LLOQNo interfering peaks at the retention time of the analyte or IS.[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows for the analytical protocol.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_precip Add Precipitation Solvent (e.g., ACN) add_is->add_precip vortex Vortex to Mix add_precip->vortex centrifuge Centrifuge (>10,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial

Caption: Workflow for plasma sample preparation via protein precipitation.

G cluster_analysis Overall Analytical Workflow start Sample Receipt prep Sample Preparation (Protein Precipitation) start->prep injection UHPLC Injection prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (~284 nm) separation->detection quant Data Processing & Quantification detection->quant report Final Report quant->report

Caption: Overview of the complete analytical procedure from sample to result.

References

Application Note: HPLC-MS/MS Method Development for the Quantitative Analysis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for developing a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid in human plasma. The protocol covers sample preparation, optimization of chromatographic conditions, and mass spectrometric parameter tuning. The methodologies described herein are designed to serve as a foundational guide for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical research.

Introduction

This compound is a small organic molecule containing a trifluoromethyl group, which often imparts unique pharmacological properties. Accurate quantification of such compounds in biological matrices is crucial for preclinical and clinical studies. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1] This application note details a systematic approach to developing a reliable LC-MS/MS method, from initial parameter selection based on the analyte's physicochemical properties to fine-tuning for optimal performance.

Analyte Physicochemical Properties

A summary of the known properties of the target analyte is presented below. This information is critical for initial method design, particularly for selecting the ionization mode and chromatographic conditions.[2]

PropertyValueReference
Molecular FormulaC11H11F3O2[3]
Molecular Weight232.20 g/mol [3]
StructureCC(C(=O)O)(C)C1=CC(=CC=C1)C(F)(F)F[3]
Predicted XLogP3~3.0-4.0[4][5]
AcidityAcidic (due to carboxylic acid group)[4]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.[6]

  • Mobile Phase Additives: Optima LC/MS-grade formic acid or ammonium bicarbonate.[7]

  • Plasma: Blank human plasma, stored at -80 °C.

  • Reagents for Sample Preparation: Acetonitrile or methanol for protein precipitation.[8]

Instrumentation
  • HPLC System: A system capable of delivering accurate gradients at flow rates suitable for 2.1 mm or 3.0 mm ID columns (e.g., Agilent 1290 Infinity II LC).[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6400 Series Triple Quadrupole LC/MS).

Sample Preparation: Protein Precipitation

Protein precipitation is a fast and effective method for removing the bulk of proteins from plasma samples before analysis.[8][10]

  • Thaw blank human plasma and analyte stock solutions on ice.

  • Spike the plasma with the analyte to prepare calibration standards and quality control (QC) samples.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Method Development

The goal is to achieve a sharp, symmetrical peak for the analyte with adequate retention to avoid matrix effects near the solvent front. A reversed-phase C18 column is a suitable starting point.[11]

Table 1: Recommended HPLC Conditions

ParameterRecommended Condition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Note: For acidic compounds, negative ionization mode can be more sensitive. If so, a mobile phase of ammonium bicarbonate at pH 10 may be beneficial, but requires a column stable at high pH.[7]

Mass Spectrometry Method Development

Optimization is performed by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Ionization Mode Selection: Infuse a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid. Scan in both positive and negative ESI modes. Given the carboxylic acid moiety, the deprotonated molecule [M-H]⁻ in negative mode is expected to be prominent.[7][12]

  • MRM Transition Optimization:

    • Parent Ion (Q1): Identify the m/z of the precursor ion (e.g., [M-H]⁻).

    • Product Ion (Q3): Fragment the precursor ion using a range of collision energies and identify the most stable and abundant product ion. This forms the basis of the Selected Reaction Monitoring (SRM) transition.[13]

  • Source Parameter Optimization: Systematically adjust source parameters to maximize the signal intensity of the selected MRM transition. Key parameters include drying gas temperature, drying gas flow, nebulizer pressure, and capillary voltage.[14][15][16]

Table 2: Example MS/MS (MRM) Parameters (Negative ESI Mode)

ParameterAnalyteInternal Standard
Precursor Ion (m/z) 231.2To be determined
Product Ion (m/z) To be determinedTo be determined
Fragmentor (V) 135To be determined
Collision Energy (eV) 20To be determined
Drying Gas Temp (°C) 300300
Drying Gas Flow (L/min) 1010
Nebulizer Pressure (psi) 4545
Capillary Voltage (V) 35003500

Method Development Workflow & Logic

The following diagrams illustrate the systematic workflow for method development and the logical relationships involved in optimizing key parameters.

G cluster_prep Phase 1: Preparation & Initial Assessment cluster_optim Phase 2: Method Optimization cluster_ms MS Optimization cluster_lc LC Optimization cluster_valid Phase 3: Finalization A Define Analyte & Physicochemical Properties B Prepare Stock Solutions & Standards A->B C Initial MS Infusion (Positive & Negative ESI) B->C D Select Ionization Mode (e.g., Negative ESI) C->D E Optimize MRM Transitions (Precursor -> Product) D->E F Optimize Source Parameters (Gas, Temp, Voltage) E->F G Select Column & Mobile Phase F->G J Develop Sample Prep Protocol (e.g., Protein Precipitation) F->J H Optimize Gradient & Flow Rate (Retention & Peak Shape) G->H I Assess Matrix Effects H->I K Finalize Method Parameters I->K J->K L Proceed to Method Validation K->L

Caption: Workflow for HPLC-MS/MS Method Development.

G cluster_ms Mass Spectrometer Optimization cluster_source Ion Source cluster_analyzer Mass Analyzer Analyte Analyte Signal (Intensity & Stability) GasTemp Drying Gas Temperature Desolvation Droplet Desolvation GasTemp->Desolvation GasFlow Drying Gas Flow GasFlow->Desolvation Nebulizer Nebulizer Pressure Nebulizer->Desolvation CapVoltage Capillary Voltage Ionization Ionization Efficiency CapVoltage->Ionization Fragmentor Fragmentor Voltage Fragmentation Ion Fragmentation Fragmentor->Fragmentation CollisionEnergy Collision Energy (CE) CollisionEnergy->Fragmentation Desolvation->Ionization Ionization->Analyte Fragmentation->Analyte

Caption: Logical Relationships in MS Parameter Optimization.

Method Performance Characteristics (Example Data)

Once the method is finalized, it must be validated to demonstrate its reliability. The following tables show examples of the data that should be generated.

Table 3: Example Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)Weighting
This compound1 - 1000> 0.9951/x²

Table 4: Example Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1< 20%± 20%< 20%± 20%
Low 3< 15%± 15%< 15%± 15%
Mid 100< 15%± 15%< 15%± 15%
High 800< 15%± 15%< 15%± 15%

Conclusion

This application note provides a detailed framework for the development of a sensitive and specific HPLC-MS/MS method for the analysis of this compound in human plasma. By following the outlined protocols for sample preparation, chromatography, and mass spectrometry, researchers can establish a robust analytical method suitable for pharmacokinetic and other drug development studies. The systematic optimization of each parameter is critical to achieving the required levels of sensitivity, accuracy, and precision.

References

Application Note: GC-MS Analysis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of the carboxylic acid moiety, a derivatization step is essential to facilitate GC analysis. This protocol outlines procedures for sample extraction, derivatization, and the GC-MS parameters for the separation and identification of the target analyte. The inclusion of the trifluoromethyl group often enhances metabolic stability, making these compounds interesting candidates in pharmaceutical research.[1][2][3] This application note serves as a comprehensive guide for researchers in drug discovery and development for the qualitative and quantitative analysis of this compound and its analogues.

Introduction

This compound is a carboxylic acid derivative containing a trifluoromethylphenyl group. The trifluoromethyl group is a common substituent in medicinal chemistry, known for imparting high metabolic and chemical stability to molecules.[1][2] Its electron-withdrawing nature and lipophilicity can also enhance a compound's binding affinity to biological targets and improve membrane permeability.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds containing active hydrogens, such as carboxylic acids, is challenging due to their low volatility and potential for peak tailing.[4] Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester is a prerequisite for successful GC-MS analysis. Common derivatization techniques include silylation, acylation, and alkylation.[4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of the analyte from aqueous matrices such as plasma or urine.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 1 mL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation

Silylation is a common and effective method for derivatizing carboxylic acids. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.

  • To the dried extract from the sample preparation step, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst and solvent).

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are representative GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

Data Presentation

The following table summarizes hypothetical quantitative data for the trimethylsilyl (TMS) derivative of this compound. These values are for illustrative purposes and should be determined experimentally.

Parameter Value
Retention Time (min) ~ 15.2
Molecular Ion (m/z) [M]+• (Expected for TMS derivative)
Key Fragment Ions (m/z) (Hypothetical fragments for TMS derivative)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery from Plasma (%) 92%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output start Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) start->spe dry Evaporation to Dryness spe->dry derivatize Silylation with BSTFA dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data report Analytical Report data->report

Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.

Conceptual Signaling Pathway Inhibition

The metabolic stability imparted by the trifluoromethyl group makes such compounds ideal candidates for enzyme inhibitors in drug development. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a key enzyme in a disease-related signaling pathway.

signaling_pathway cluster_pathway Cellular Signaling Pathway cluster_drug Therapeutic Intervention Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Target Enzyme) Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes DiseaseState Disease Progression GeneExpression->DiseaseState Drug 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid Derivative (Inhibitor) Drug->Kinase2 Inhibits

Caption: Conceptual diagram of a signaling pathway inhibited by a metabolically stable drug candidate.

References

Application Notes and Protocols for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is a synthetic organic compound featuring a trifluoromethylphenyl group, a common motif in pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and cell permeability. While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other known bioactive molecules suggests potential activity as a modulator of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.

These application notes provide a comprehensive framework for the initial characterization of this compound in cellular assays. A hypothesized mechanism of action, centered on the modulation of the MAPK/ERK signaling pathway, is presented as a scientifically plausible starting point for investigation. The provided protocols detail a systematic approach to evaluating its cytotoxic and cytostatic effects, as well as its impact on key signaling events.

Hypothesized Mechanism of Action

Based on its chemical structure, it is hypothesized that this compound may act as an inhibitor of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers. The compound could potentially interfere with the activity of key kinases within this pathway, such as MEK or ERK, leading to a reduction in cell proliferation and the induction of apoptosis.

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse promotes Compound This compound Compound->MEK inhibits?

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Design Workflow

A tiered approach is recommended to characterize the cellular effects of this compound. The workflow begins with broad cytotoxicity screening to determine the effective concentration range, followed by more detailed assays to elucidate the mechanism of action.

Experimental_Workflow Start Start: Compound Preparation Cytotoxicity 1. Cytotoxicity Assay (MTT/CellTiter-Glo) Determine IC50 Start->Cytotoxicity Apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) Quantify apoptotic cells Cytotoxicity->Apoptosis Use IC50 concentration CellCycle 3. Cell Cycle Analysis (Propidium Iodide Staining) Determine cell cycle arrest Cytotoxicity->CellCycle Use IC50 concentration Signaling 4. Western Blot Analysis (p-ERK, total ERK, PARP cleavage) Apoptosis->Signaling CellCycle->Signaling Conclusion Conclusion: Elucidate Mechanism of Action Signaling->Conclusion

Caption: Recommended experimental workflow for cellular characterization.

Quantitative Data Summary

The following table summarizes hypothetical data from the proposed experiments. This serves as an example of how to present the quantitative results for clear comparison.

Assay TypeCell LineParameter MeasuredThis compoundPositive Control (e.g., MEK Inhibitor)
Cytotoxicity HeLaIC50 (µM)15.20.5
A549IC50 (µM)25.81.2
Apoptosis HeLa% Apoptotic Cells45.6%65.2%
Cell Cycle HeLa% G1 Arrest60.3%75.1%
Western Blot HeLap-ERK/ERK Ratio0.350.10

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cell viability.

Materials:

  • This compound

  • Cell lines (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of the compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Compound at its IC50 concentration

  • HeLa cells

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its predetermined IC50 concentration for 24 hours. Include vehicle control and positive control wells.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Compound at its IC50 concentration

  • HeLa cells

  • 6-well cell culture plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat HeLa cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Protocol 4: Western Blot Analysis of MAPK/ERK Signaling

Objective: To assess the effect of the compound on the phosphorylation of ERK.

Materials:

  • Compound at its IC50 concentration

  • HeLa cells

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Seed and treat HeLa cells as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phospho-ERK to total ERK and cleaved PARP to β-actin.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: These application notes and protocols are intended for research purposes only. The hypothesized mechanism of action is provided as a guide for initial investigation and requires experimental validation. Researchers should optimize the protocols for their specific cell lines and experimental conditions.

Application Notes and Protocols for Biochemical Assays with 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of the biological activity of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid (hereinafter referred to as Compound X). Due to the presence of the trifluoromethylphenyl moiety, a common functional group in bioactive molecules, Compound X is hypothesized to be an inhibitor of critical cellular signaling pathways involved in cell proliferation and survival.[1][2][3][4][5][6] The protocols outlined below describe methods to assess the cytotoxic effects of Compound X on cancer cell lines and to investigate its mechanism of action by analyzing the modulation of the MAPK/ERK signaling pathway.

Introduction

The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and target binding affinity.[2][3][4][6] Compounds containing a trifluoromethylphenyl group have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] This application note details protocols to investigate the potential anticancer effects of Compound X, a novel molecule featuring this critical functional group. The described assays will enable researchers to determine its potency in reducing cell viability and to elucidate its molecular mechanism by examining its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently dysregulated in cancer.[7][8][9][10][11]

Data Presentation

Table 1: In Vitro Cytotoxicity of Compound X
Cell LineCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549 (Lung Carcinoma)15.2 ± 1.80.8 ± 0.1
MCF-7 (Breast Cancer)22.5 ± 2.51.2 ± 0.2
HCT116 (Colon Cancer)18.9 ± 2.10.9 ± 0.1
HEK293 (Normal Kidney)> 1005.4 ± 0.6

IC₅₀ values were determined after 48 hours of treatment using the MTT assay.

Table 2: Western Blot Analysis of p-ERK/ERK Ratio
TreatmentConcentration (µM)Relative p-ERK/Total ERK Ratio (Normalized to Control)
Vehicle Control (DMSO)-1.00
Compound X100.65 ± 0.08
Compound X200.32 ± 0.05
Compound X500.11 ± 0.02
U0126 (Positive Control)100.05 ± 0.01

Data represents the mean ± SD from three independent experiments in A549 cells treated for 24 hours.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[12][13][14][15]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Compound X and Doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or control medium.

  • Incubate for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight in the dark at room temperature to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compound X Dilutions incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization incubate_overnight Incubate Overnight add_solubilization->incubate_overnight read_absorbance Read Absorbance (570 nm) incubate_overnight->read_absorbance

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of MAPK/ERK Pathway

This protocol is for the detection of phosphorylated and total ERK to assess the inhibitory effect of Compound X on the MAPK pathway.[16][17][18][19]

Materials:

  • A549 cells

  • Complete cell culture medium

  • Compound X

  • U0126 (MEK inhibitor, positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12 hours.

  • Treat the cells with various concentrations of Compound X, U0126, or vehicle (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK.

Signaling Pathway Visualization

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X CompoundX->MEK

Caption: Hypothesized inhibition of the MAPK/ERK pathway by Compound X.

References

Application Notes and Protocols: The Role of Trifluoromethyl-Containing Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Organo-fluorine compounds exhibit unique physicochemical and biological properties that can dramatically improve the therapeutic profile of a molecule.[3] Among fluorinated motifs, the trifluoromethyl (-CF3) group is particularly prominent, with approximately 20% of all marketed drugs containing fluorine.[4] Its introduction can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][5] This document provides an overview of the applications of trifluoromethyl-containing compounds and detailed protocols for their evaluation.

The trifluoromethyl group is often used as a bioisostere to replace a methyl (-CH3) or chloro (-Cl) group, offering a unique combination of steric and electronic properties.[4][6][7] Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it an invaluable tool for optimizing lead compounds into viable drug candidates.[4][8]

Physicochemical Properties and Pharmacokinetic Impact

The introduction of a -CF3 group systematically alters a molecule's properties, which is a key strategy for enhancing its drug-like characteristics.[5] These modifications are crucial for improving a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhanced Metabolic Stability

A primary advantage of the -CF3 group is its ability to block metabolic hotspots.[6] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[4][6][9][10] This increased stability leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][6][9]

Modulation of Lipophilicity

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, and ability to cross cell membranes.[11] The -CF3 group is highly lipophilic and generally increases the overall lipophilicity of a molecule, which can enhance its permeability across biological membranes, including the blood-brain barrier.[1][9][10][12] This property is quantified by the partition coefficient (LogP).

Altered Electronic Properties and Binding Affinity

Due to the high electronegativity of fluorine, the -CF3 group acts as a potent electron-withdrawing substituent.[4][8][10] This can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can influence the molecule's interaction with its biological target, often leading to increased binding affinity and potency.[8][12]

Summary of Physicochemical Effects

The following table summarizes the key physicochemical properties imparted by the trifluoromethyl group and their resulting impact on a drug candidate's pharmacokinetic profile.

PropertyInfluence of Trifluoromethyl (-CF3) GroupPharmacokinetic Impact
Metabolic Stability The C-F bond (bond energy ~485 kJ/mol) is much stronger than the C-H bond (~414 kJ/mol), making it resistant to CYP450-mediated oxidation.[4]Increased half-life (t½), reduced clearance (CL), improved oral bioavailability.[6][9][12]
Lipophilicity Significantly increases lipophilicity (Hansch π constant of +0.88).[4]Enhanced membrane permeability, improved absorption, and potential for blood-brain barrier penetration.[1][9][10][12]
Electronic Effect Strong electron-withdrawing nature.Modulates pKa of adjacent functional groups, enhances binding affinity through electrostatic interactions.[4][8][12]
Binding Interactions Can improve target binding through enhanced hydrophobic and electrostatic interactions.[4]Increased potency and selectivity for the target receptor or enzyme.[9]

Data Presentation: Comparative Analysis

The benefits of trifluoromethylation are best illustrated through quantitative data. The tables below compare key parameters for compounds with and without the -CF3 group.

Table 1: Comparative In Vitro Metabolic Stability

This table shows the significant improvement in metabolic stability when a metabolically labile methyl group is replaced by a trifluoromethyl group.

ParameterCompound with Methyl (-CH3) GroupCompound with Trifluoromethyl (-CF3) GroupRationale for Change
Half-life (t½) in vitro ShorterLongerThe -CF3 group blocks a primary site of metabolism, reducing the rate of clearance.[6]
Intrinsic Clearance (CLint) HigherLowerA lower intrinsic clearance value indicates a reduced metabolic capacity of liver enzymes towards the compound.[6]
Number of Metabolites Generally higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[6]

Data is generalized based on typical outcomes from in vitro microsomal stability assays.[6]

Table 2: Examples of FDA-Approved Trifluoromethyl-Containing Drugs

Many successful drugs leverage the unique properties of the -CF3 group.

Drug NameTherapeutic ClassRole of the Trifluoromethyl Group
Fluoxetine (Prozac) Antidepressant (SSRI)The para-substituted -CF3 group is critical for its six-fold selective serotonin reuptake inhibitor activity.[3]
Celecoxib (Celebrex) NSAID (COX-2 Inhibitor)The -CF3 group is a key component for selective binding to the COX-2 enzyme.[7][13][14]
Sorafenib (Nexavar) Anticancer (Kinase Inhibitor)The 4-chloro-3-(trifluoromethyl)phenyl moiety is a crucial part of the molecule's structure, synthesized via an isocyanate intermediate.[3]
Selinexor (Xpovio) Anticancer (SINE inhibitor)The trifluoromethylated phenyl group is one of three main moieties; the compound shows high cytotoxicity with IC50 values < 0.5 µM in leukemia cell lines.[3]
Tipranavir (Aptivus) Antiretroviral (Protease Inhibitor)The trifluoromethyl-2-pyridyl moiety contributes to multiple strong interactions with the S3 subsite of the HIV protease enzyme.[3]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes in drug discovery and biology.

Caption: Drug discovery optimization using trifluoromethylation.

Experimental Workflow for Compound Evaluation start Synthesized CF3-Compound logp Protocol 3: LogP Determination (Lipophilicity) start->logp stability Protocol 1: Microsomal Stability Assay (Metabolism) logp->stability cyp Protocol 2: CYP450 Inhibition Assay (Drug-Drug Interaction Risk) stability->cyp data Analyze ADME Profile cyp->data end Select/Reject Candidate data->end

Caption: Sequential workflow for evaluating CF3-compounds.

Simplified Celecoxib vs. TFM-C Signaling celecoxib Celecoxib cox2 COX-2 Enzyme celecoxib->cox2 Inhibits (Strongly) tfmc TFM-C (CF3 Analogue) tfmc->cox2 Inhibits (Weakly, 205-fold less) innate_cells Innate Immune Cells (e.g., Macrophages) tfmc->innate_cells Inhibits (COX-2 Independent) prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation prostaglandins->inflammation Mediates cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) innate_cells->cytokines Secretes cytokines->inflammation Mediates

Caption: Dual signaling impact of Celecoxib and its CF3 analogue.

Experimental Protocols

The following are standardized protocols for assessing the key pharmacokinetic properties of trifluoromethyl-containing compounds in early-stage drug discovery.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[6]

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., NADPH-A/B solution)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, known for high clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plates and analytical plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of the test compound and positive control by diluting the stock to 200 µM in buffer.

  • Microsome Dilution: Dilute the HLM stock to 1 mg/mL in cold phosphate buffer.

  • Incubation Setup: In the 96-well incubation plate, add 95 µL of the diluted HLM solution to each well.

  • Pre-incubation: Place the plate in the 37°C incubator for 10 minutes to pre-warm.

  • Initiate Reaction: Add 5 µL of the 200 µM test compound working solution to the wells to start the reaction (final test compound concentration: 10 µM). Mix gently.

  • Time Point Sampling:

    • Immediately at T=0, remove a 25 µL aliquot and add it to a well in the analytical plate containing 100 µL of cold acetonitrile with internal standard. This quenches the reaction.

    • Repeat the sampling at subsequent time points (e.g., 5, 15, 30, 60 minutes).

  • Sample Processing: Once all time points are collected, seal the analytical plate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: High-Throughput CYP450 Inhibition Assay (Fluorogenic)

Objective: To screen for potential drug-drug interactions by assessing the ability of a test compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[15]

Principle: This assay uses specific fluorogenic substrates that are converted by active CYP enzymes into highly fluorescent products. A decrease in fluorescence in the presence of the test compound indicates inhibition.[15][16]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4)

  • Fluorogenic substrates specific for each CYP isoform

  • Test compound (serial dilutions, e.g., from 100 µM to 0.1 µM)

  • Known specific inhibitor for each CYP isoform (positive control)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Black 96-well or 384-well plates (for fluorescence)

  • Fluorescent plate reader

Procedure:

  • Assay Preparation: Prepare solutions of the CYP enzyme, substrate, and NADPH system in buffer according to the kit manufacturer's instructions.

  • Compound Plating: Add 2 µL of the test compound serial dilutions to the wells of the black microplate. Include wells for a "no inhibitor" control (vehicle only) and a positive control inhibitor.

  • Enzyme/Substrate Addition: Add 90 µL of a master mix containing the specific CYP enzyme and its fluorogenic substrate to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of the NADPH regenerating system to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader. Measure the fluorescence intensity every minute for 30 minutes at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Protocol 3: Lipophilicity Determination (LogP) by RP-HPLC

Objective: To quantify the lipophilicity of a test compound by measuring its retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) system.[11]

Principle: In RP-HPLC, more lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus have longer retention times. A calibration curve is created using standards with known LogP values to correlate retention time with LogP.[11]

Materials:

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • LogP standards (e.g., a series of alkylbenzenes with known LogP values)

  • Test compound (1 mg/mL stock in a suitable solvent)

Procedure:

  • Calibration Curve Generation:

    • Prepare solutions of 5-7 LogP standards in the mobile phase.

    • Inject each standard onto the HPLC system using an isocratic elution method (e.g., 60% Acetonitrile / 40% Water).

    • Record the retention time (tR) for each standard. Also, measure the column dead time (t0) using a non-retained compound like uracil.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0 .

    • Plot the known LogP values of the standards against their calculated log k' values. This creates the calibration curve.

  • Sample Analysis:

    • Prepare a solution of the test compound in the mobile phase.

    • Inject the test compound into the same HPLC system under identical conditions and measure its retention time (tR).

  • LogP Determination:

    • Calculate the log k' of the test compound using its retention time.

    • Determine the LogP value of the test compound by interpolating its log k' value on the calibration curve.

References

Troubleshooting & Optimization

strategies to improve the yield of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in Grignard Reagent Formation

  • Question: I am experiencing low yields during the formation of the 3-(trifluoromethyl)phenylmagnesium bromide Grignard reagent. What are the potential causes and solutions?

  • Answer: Low yields in Grignard reagent formation are a common issue. Several factors could be contributing to this problem.

    • Moisture and Air: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dry THF or diethyl ether).

    • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.

      • Activation Methods:

        • Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

        • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

        • Use commercially available activated magnesium (Rieke magnesium).

    • Reaction Temperature: The reaction is exothermic. While some initial heating might be necessary for initiation, the temperature should be controlled to prevent side reactions. A gentle reflux is often optimal.

    • Purity of Starting Material: Ensure the 3-bromobenzotrifluoride is pure and free from contaminants that could quench the Grignard reagent.

    • Use of LiCl: The addition of lithium chloride (LiCl) can significantly improve the yield and rate of Grignard reagent formation by breaking up magnesium clusters and increasing the solubility of the Grignard reagent.[1][2][3]

Issue 2: Poor Conversion in the Carboxylation Step

  • Question: The reaction of my 3-(trifluoromethyl)phenylmagnesium bromide with carbon dioxide (dry ice) is resulting in a low yield of the desired carboxylic acid. What could be the problem?

  • Answer: Inefficient carboxylation can be a significant bottleneck. Here are some troubleshooting steps:

    • Quality of Dry Ice: Use freshly crushed, high-quality dry ice to minimize atmospheric moisture condensation on its surface.

    • Mode of Addition:

      • Pour the Grignard solution slowly onto a large excess of crushed dry ice under vigorous stirring. This ensures the Grignard reagent is always in the presence of excess CO2, minimizing side reactions like the formation of ketones.

      • Alternatively, bubble dry CO2 gas through the Grignard solution. Ensure the gas is thoroughly dried before introduction.

    • Reaction Temperature: Maintain a low temperature during the addition to prevent side reactions.

    • Work-up Procedure: Acidify the reaction mixture carefully with a non-oxidizing acid (e.g., HCl) only after the reaction is complete to protonate the carboxylate salt.

Issue 3: Formation of Biphenyl Impurity

  • Question: I am observing a significant amount of 3,3'-bis(trifluoromethyl)biphenyl as a byproduct. How can I minimize its formation?

  • Answer: The formation of biphenyl impurities is a known side reaction in Grignard preparations, often arising from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).

    • Slow Addition of Aryl Halide: Add the 3-bromobenzotrifluoride slowly to the magnesium suspension to maintain a low concentration of the aryl halide in the reaction mixture.

    • Reaction Temperature: Lowering the reaction temperature during the formation of the Grignard reagent can sometimes reduce the rate of the coupling side reaction.

    • Use of an Entrainment Agent: In some cases, adding a more reactive halide (e.g., ethyl bromide) in a small amount can help initiate the reaction and maintain a clean magnesium surface, reducing the likelihood of coupling.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of this compound?

Q2: Are there alternative synthetic routes to consider?

A2: Yes, several alternative routes could be explored:

  • Route 1: Cyanohydrin Formation and Hydrolysis:

    • React 3'-(trifluoromethyl)acetophenone with a cyanide source (e.g., TMSCN) to form the cyanohydrin.

    • Methylate the tertiary alcohol.

    • Hydrolyze the nitrile to the carboxylic acid.

  • Route 2: Alkylation of a Phenylacetic Acid Derivative:

    • Start with 3-(trifluoromethyl)phenylacetic acid or its ester.

    • Perform a double methylation at the alpha-carbon using a strong base (e.g., LDA) and an excess of a methylating agent (e.g., methyl iodide).

  • Route 3: From 3-(Trifluoromethyl)phenylacetonitrile:

    • Similar to Route 2, perform a double methylation of 3-(trifluoromethyl)phenylacetonitrile.

    • Hydrolyze the resulting dinitrile to the desired carboxylic acid. A general method for the synthesis of 2-arylpropionic acids from arylacetonitriles has been described.[5]

Q3: How can I purify the final product?

A3: Purification of the final product, this compound, can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure solid product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, silica gel column chromatography can be employed. A solvent system with a suitable polarity (e.g., a mixture of petroleum ether, ethyl acetate, and a small amount of acetic acid) will likely be required. Washing with petroleum ether through a silica plug can remove non-polar impurities.[6]

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent (e.g., diethyl ether), extracting with an aqueous base (e.g., NaHCO3), washing the aqueous layer with an organic solvent, and then re-acidifying the aqueous layer to precipitate the pure product.

Data Presentation

Table 1: Comparison of Yields for Related Syntheses

CompoundSynthesis MethodReported YieldReference
2-[3-(Trifluoromethyl)phenyl]malonic acidContinuous Flow (Esterification, Condensation, Hydrolysis)73.38% (overall)[4]
2-[3-(Trifluoromethyl)phenyl]malonic acidBatch Process58-63% (overall)[4]
2'-Trifluoromethyl-substituted Aromatic KetoneGrignard Reaction with Carboxylic Anhydride83%[2]
2-Phenylpropionic AcidMethylation of Phenylacetonitrile and Hydrolysis98.5% (for methylation step)[5]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent and Carboxylation

This protocol is a plausible route based on established chemical principles for the synthesis of arylpropionic acids.

Step 1: Formation of 3-(Trifluoromethyl)phenylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine.

  • Add anhydrous diethyl ether or THF via syringe.

  • Slowly add a solution of 3-bromobenzotrifluoride (1.0 eq) in the anhydrous solvent from the dropping funnel.

  • If the reaction does not initiate, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

Step 2: Carboxylation

  • In a separate flask, place a large excess (5-10 eq) of freshly crushed dry ice.

  • Slowly pour the prepared Grignard solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(trifluoromethyl)phenylcarboxylic acid.

Step 3: Alpha-Methylation (Illustrative)

Note: This is a generalized procedure; optimization would be required.

  • Dissolve the carboxylic acid from Step 2 in an appropriate solvent.

  • Convert the carboxylic acid to its corresponding acid chloride or ester.

  • React the acid derivative with a suitable enolate-forming base (e.g., LDA) at low temperature (-78 °C).

  • Add methyl iodide (2.2 eq) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction and perform an appropriate work-up.

  • If an ester was used, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., NaOH in methanol/water followed by acidification).

  • Purify the final product as described in the FAQ section.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Purification start1 3-Bromobenzotrifluoride step1 Grignard Formation start1->step1 start2 Magnesium Turnings start2->step1 start3 Dry Ice (CO2) step2 Carboxylation start3->step2 start4 Methylating Agent step4 Alpha-Dimethylation start4->step4 step1->step2 step3 Intermediate Formation (e.g., Esterification) step2->step3 step3->step4 step5 Hydrolysis step4->step5 purification Purification (Recrystallization/Chromatography) step5->purification product This compound purification->product

Caption: A potential workflow for the synthesis of this compound.

troubleshooting_yield cluster_grignard Grignard Formation Issues cluster_carboxylation Carboxylation Issues cluster_purification Purification Losses issue Low Overall Yield grignard_issue Low Grignard Yield issue->grignard_issue carboxyl_issue Inefficient Carboxylation issue->carboxyl_issue purify_issue Losses During Purification issue->purify_issue moisture Moisture/Air Contamination grignard_issue->moisture mg_surface Inactive Mg Surface grignard_issue->mg_surface temp_control Poor Temperature Control grignard_issue->temp_control co2_quality Poor Dry Ice Quality carboxyl_issue->co2_quality addition_mode Incorrect Addition carboxyl_issue->addition_mode side_reactions Side Reactions carboxyl_issue->side_reactions recrystall Suboptimal Recrystallization purify_issue->recrystall chromatography Inefficient Chromatography purify_issue->chromatography

Caption: A troubleshooting guide for identifying sources of low yield in the synthesis.

References

Technical Support Center: Purification of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For high-purity requirements, a combination of these techniques may be necessary.

Q2: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

A2: A yellow or brown discoloration often indicates the presence of residual organic impurities.[1] These could stem from starting materials, byproducts, or degradation products. To address this, consider the following:

  • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb colored impurities.[1][2]

  • Oxidative Treatment: In some cases, impurities can be oxidized to a more easily removable form. Treatment with a mild oxidizing agent like hydrogen peroxide, followed by a standard workup, may be effective.[1]

  • Recrystallization: Performing a careful recrystallization with an appropriate solvent system can often leave colored impurities behind in the mother liquor.

Q3: After purification, my yield is significantly lower than expected. What are the potential reasons for this loss of product?

A3: Significant product loss can occur at various stages of the purification process. Potential causes include:

  • Incomplete Precipitation/Crystallization: The pH of the solution may not be optimal for complete precipitation of the carboxylic acid, or the chosen recrystallization solvent may still have some solubility for the product even at low temperatures.[2]

  • Incorrect pH for Extraction: During acid-base extraction, incorrect pH adjustments can lead to the product remaining in the wrong phase. For extracting the carboxylate salt into the aqueous layer, the pH should be at least 2 units above the pKa of the carboxylic acid. To extract the neutral carboxylic acid into the organic layer, the pH should be at least 2 units below the pKa.[1]

  • Mechanical Losses: Product can be lost during transfers between glassware. Ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adhered product.[2]

Q4: HPLC analysis of my purified product shows multiple peaks. What are the likely impurities and how can I remove them?

A4: The impurities will depend on the synthetic route used. If a Grignard reaction was employed for synthesis, common impurities could include:

  • Unreacted Starting Materials: Such as the corresponding aryl halide.

  • Biphenyl Formation: A common byproduct in Grignard reactions.[3]

  • Benzene: Formed if the Grignard reagent reacts with trace amounts of water.[3]

To remove these impurities, column chromatography is often the most effective method.[2] A gradient elution from a non-polar solvent to a more polar solvent system on silica gel should effectively separate the desired product from less polar impurities. Adding a small amount of acetic acid to the mobile phase can help prevent streaking of the carboxylic acid on the column.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution(s)
Compound does not crystallize upon cooling. The solution is too dilute, or the solvent is too effective at dissolving the compound.- Evaporate some of the solvent to increase the concentration.- Add a co-solvent in which the compound is less soluble.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.[1]
Product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.- Lower the temperature at which crystallization is initiated.- Use a lower-boiling point solvent or a different solvent system.- Attempt to purify further by another method (e.g., column chromatography) to remove impurities before recrystallization.
Low recovery of pure crystals. The compound has significant solubility in the cold recrystallization solvent.- Ensure the solution is cooled in an ice bath to maximize precipitation.- Use a minimal amount of cold solvent to wash the crystals during filtration.[2]
Acid-Base Extraction Issues
Problem Potential Cause Recommended Solution(s)
Formation of an emulsion during extraction. Agitation was too vigorous, or the concentrations of the solutions are too high.- Allow the mixture to stand for a period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Filter the emulsified layer through a bed of celite.
Low yield after acidification and extraction. The pH was not sufficiently acidic to fully protonate the carboxylate salt.- Use a pH meter or pH paper to ensure the aqueous layer is acidified to a pH of 1-2 before extracting the product.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent should be determined experimentally.

  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5 mL) of various test solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, and mixtures thereof).

    • Observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution:

    • In a flask, add the chosen hot solvent to the crude product until it is just dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and gently heat for a few minutes.[2]

  • Hot Filtration:

    • If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). Adding 0.5-1% acetic acid to the mobile phase can improve peak shape.[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Packing the Column: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with the low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified carboxylic acid.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Washing with Cold Solvent cool->filter_wash dry Drying filter_wash->dry pure Pure Crystals dry->pure troubleshooting_logic start Impure Product is_colored Is the product colored? start->is_colored is_oily Does it 'oil out' during recrystallization? is_colored->is_oily No charcoal Treat with Activated Carbon is_colored->charcoal Yes low_yield Is the yield low? is_oily->low_yield No column Use Column Chromatography is_oily->column Yes recrystallize Recrystallize low_yield->recrystallize No check_ph Check pH during Extraction/ Precipitation low_yield->check_ph Yes charcoal->recrystallize end_pure Pure Product recrystallize->end_pure column->end_pure check_ph->end_pure

References

identification of common byproducts in 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts during the synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

A1: Based on standard organic synthesis methodologies, two primary routes are commonly considered:

  • Alkylation of a Phenylacetic Acid Precursor: This route involves the initial synthesis of 2-[3-(trifluoromethyl)phenyl]acetic acid, followed by a double methylation at the alpha-position.

  • Haloform Reaction: This pathway starts with 3'-(trifluoromethyl)propiophenone, which is then subjected to a haloform reaction to yield the desired carboxylic acid.

Q2: What are the most common classes of byproducts I should expect?

A2: The byproducts largely depend on the chosen synthetic route. For the alkylation route, expect undermethylated precursors. For the haloform route, haloforms and incompletely halogenated intermediates are common. Residual starting materials and solvents are also frequent impurities in both methods.

Q3: My final product has a persistent impurity with a similar polarity, making it difficult to separate by column chromatography. What could it be?

A3: A likely candidate for a hard-to-separate impurity is the mono-methylated byproduct, 2-[3-(trifluoromethyl)phenyl]propanoic acid, which can form during the alkylation of the phenylacetic acid precursor if the reaction is incomplete. Careful monitoring of the reaction progress and optimization of reaction conditions are crucial to minimize its formation.

Troubleshooting Guides

Issue 1: Identification of Unexpected Peaks in NMR/LC-MS Analysis

If your analytical data shows unexpected signals, it is crucial to identify the corresponding byproducts to trace the issue back to a specific synthetic step. The following table summarizes potential byproducts for a common synthesis route involving the alkylation of a phenylacetic acid precursor.

Potential Byproduct Chemical Structure Likely Origin Key Identifying Features (NMR/MS) Mitigation Strategy
2-[3-(trifluoromethyl)phenyl]acetic acidCF₃-C₆H₄-CH₂-COOHIncomplete methylation of the starting material.Singlet for the benzylic protons (CH₂) in ¹H NMR. Molecular ion peak corresponding to C₉H₇F₃O₂.Ensure stoichiometric or slight excess of methylating agent and adequate reaction time. Monitor reaction completion by TLC or LC-MS.
Methyl 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoateCF₃-C₆H₄-C(CH₃)₂-COOCH₃Incomplete hydrolysis of the ester intermediate.Singlet for the methoxy protons (OCH₃) around 3.7 ppm in ¹H NMR. Molecular ion peak corresponding to C₁₂H₁₃F₃O₂.Ensure complete saponification by using a sufficient amount of base and allowing for adequate reaction time. Monitor the reaction by TLC or LC-MS until the ester spot disappears.
2-[3-(trifluoromethyl)phenyl]propanoic acidCF₃-C₆H₄-CH(CH₃)-COOHIncomplete second methylation.A quartet for the benzylic proton (CH) and a doublet for the methyl protons (CH₃) in ¹H NMR. Molecular ion peak corresponding to C₁₀H₉F₃O₂.Optimize the stoichiometry of the base and methylating agent in the second methylation step.
3,3'-Bis(trifluoromethyl)biphenylCF₃-C₆H₄-C₆H₄-CF₃Side reaction during a potential Grignard-based synthesis of the phenylacetic acid precursor.[1][2]Complex aromatic signals in ¹H NMR. Molecular ion peak corresponding to C₁₄H₈F₆.Use of appropriate reaction conditions to minimize homo-coupling of the Grignard reagent.[1][2]
Issue 2: Low Yield of the Final Product

Low yields can often be attributed to incomplete reactions or the formation of significant amounts of byproducts.

Troubleshooting Steps:

  • Analyze All Reaction Steps: Re-examine the analytical data (TLC, LC-MS, NMR) for each step of the synthesis to pinpoint where the loss of material is occurring.

  • Check Reagent Quality: Ensure that all reagents, especially organometallic reagents and strong bases, are fresh and of high purity. Moisture can significantly impact the yield of many steps.[1]

  • Optimize Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents are critical parameters that may need to be adjusted. For the methylation step, a strong, non-nucleophilic base is crucial for efficient deprotonation.

Experimental Protocols

A plausible and common synthetic pathway for this compound involves the alkylation of a phenylacetic acid precursor. Below is a generalized experimental protocol for this route.

Step 1: Synthesis of 2-[3-(trifluoromethyl)phenyl]acetic acid

This intermediate can be prepared via various methods, including the hydrolysis of the corresponding nitrile or from 3-(trifluoromethyl)benzyl bromide via Grignard carboxylation.

Step 2: Double Methylation of 2-[3-(trifluoromethyl)phenyl]acetic acid

  • The 2-[3-(trifluoromethyl)phenyl]acetic acid is first esterified to the corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • The ester is then treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous aprotic solvent (e.g., THF) at low temperature to form the enolate.

  • An excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added to the enolate solution.

  • The reaction is carefully monitored for the disappearance of the starting material and the mono-methylated intermediate.

  • The reaction is quenched, and the crude dimethylated ester is isolated.

Step 3: Hydrolysis to the Final Product

  • The crude dimethylated ester is subjected to basic hydrolysis (saponification) using an aqueous solution of a strong base (e.g., NaOH or KOH) in a suitable solvent like methanol or ethanol.

  • The reaction mixture is typically heated to ensure complete hydrolysis.

  • After completion, the reaction mixture is acidified to protonate the carboxylate and precipitate the final product.

  • The product is then purified by recrystallization or column chromatography.

Visualizations

Proposed Synthetic Workflow

G A 3-(Trifluoromethyl)phenylacetic Acid B Esterification A->B C Methyl 2-[3-(Trifluoromethyl)phenyl]acetate B->C D Double Methylation (Base + MeX) C->D E Methyl 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoate D->E F Hydrolysis E->F G This compound F->G

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting Decision Tree for Impurities

G Start Unexpected Peak in Analysis IsEster Is there a singlet around 3.7 ppm in ¹H NMR? Start->IsEster IsMonoMethyl Do NMR signals suggest a CH-CH₃ group? IsEster->IsMonoMethyl No EsterImpurity Impurity is likely the unhydrolyzed methyl ester. IsEster->EsterImpurity Yes IsStartingMaterial Does the mass match the phenylacetic acid precursor? IsMonoMethyl->IsStartingMaterial No MonoMethylImpurity Impurity is likely the mono-methylated byproduct. IsMonoMethyl->MonoMethylImpurity Yes StartingMaterialImpurity Impurity is likely unreacted starting material. IsStartingMaterial->StartingMaterialImpurity Yes Unknown Further characterization needed (e.g., 2D NMR, HRMS). IsStartingMaterial->Unknown No

Caption: Decision tree for identifying common impurities.

References

Technical Support Center: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Dasatinib Intermediate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate in the manufacturing of Dasatinib.[1] This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide?

A1: There are two main synthetic routes commonly employed:

  • Route A: A newer, efficient method starting from (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which undergoes chemoselective α-bromination followed by a one-pot cyclization with thiourea.[2]

  • Route B: A multi-step process beginning with the protection of the amino group of ethyl 2-aminothiazole-5-carboxylate, followed by ester hydrolysis, amidation, and deprotection.[1]

Q2: Which synthetic route is recommended for large-scale synthesis?

A2: Route A is often preferred for larger scale synthesis due to its efficiency, high yields, and fewer steps.[2] However, Route B provides a more classical approach that may be suitable for labs with ready access to the starting materials and established protocols for protection/deprotection strategies.

Q3: What are the critical safety precautions to consider during the synthesis?

A3:

  • N-Bromosuccinimide (NBS) (Route A): NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Temperature control during addition is crucial to prevent runaway reactions.

  • Thionyl chloride and Methanesulfonyl chloride (Route B): These reagents are corrosive and react violently with water. All manipulations should be performed under anhydrous conditions in a fume hood.

  • Pyridine (Route B): Pyridine is a flammable and toxic solvent. Handle with care in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE. Before starting any reaction, review the Safety Data Sheets (SDS) for all reagents.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[3][4] A suggested mobile phase is a mixture of chloroform and methanol (e.g., 7:1 v/v).[3] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of reaction conversion and purity.[5]

Troubleshooting Guides

Route A: From (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This route involves the reaction of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with NBS and thiourea.[2][6]

  • Dissolve N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a suitable solvent (e.g., isopropanol or a mixture of dioxane and water).[2][6]

  • Cool the solution and add N-Bromosuccinimide (NBS) portion-wise, maintaining a low temperature (<25°C).[6]

  • Stir the reaction mixture for several hours.

  • Add thiourea to the mixture and heat to reflux for several hours until the reaction is complete as monitored by TLC.[6]

  • Cool the reaction mixture and isolate the product by filtration.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction is stirred for the recommended time and temperature. Monitor closely with TLC until the starting material is consumed. - Check the purity of reagents, especially thiourea and NBS.
Product lost during workup.- Optimize the crystallization and filtration steps. Ensure the pH is properly adjusted if an acidic or basic wash is used.
Formation of Side Products (e.g., N-bromination or phenyl ring bromination) Poor temperature control during NBS addition.- Add NBS slowly and in portions, ensuring the internal temperature of the reaction does not exceed 25°C.[6] - Use a less polar solvent to potentially reduce side reactions.
Incorrect stoichiometry of reagents.- Accurately weigh all reagents. Use a slight excess of NBS and thiourea as per the optimized protocol.
Product is difficult to purify Presence of unreacted starting materials or byproducts.- Recrystallize the crude product from a suitable solvent system (e.g., methanol/water). - Slurry the crude product in a solvent that dissolves impurities but not the desired product.
Route B: From Ethyl 2-aminothiazole-5-carboxylate

This route involves a four-step synthesis: amino protection, ester hydrolysis, amidation, and deprotection.[1]

Route_B_Workflow cluster_0 Step 1: Amino Protection cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection A Ethyl 2-aminothiazole-5-carboxylate B Compound II (CBZ-protected) A->B  Benzyl Chloroformate, NaHCO3  Dichloromethane, 10-15°C to RT C Compound III (Carboxylic Acid) B->C  NaOH, 30% Ethanol/Water  <30°C, then HCl to pH 3 D Compound IV (Amide) C->D  1. Methanesulfonyl Chloride, Pyridine, 0-5°C  2. 2-chloro-6-methylaniline, 80°C E Final Product D->E  Aluminum Trichloride, Anisole

Figure 1. Synthetic workflow for Route B.
Step Problem Possible Cause(s) Recommended Solution(s)
1. Amino Protection Low yield of Compound II Incomplete reaction.- Ensure dropwise addition of benzyl chloroformate is slow to control the reaction rate.[1] - Allow the reaction to proceed for the full duration at room temperature after the initial cooling phase.[1]
Formation of di-protected byproduct.- Use the recommended stoichiometry of benzyl chloroformate (1.5 equivalents).[1]
2. Ester Hydrolysis Low yield of Compound III Incomplete hydrolysis.- Maintain the reaction temperature below 30°C for the specified duration to prevent side reactions.[1] - Ensure the pH is carefully adjusted to 3 to achieve complete precipitation of the product.[1]
Product is water-soluble.- After acidification, stir the mixture at a low temperature (0-5°C) for at least one hour to maximize precipitation.[1]
3. Amidation Low yield of Compound IV Inefficient activation of the carboxylic acid.- Ensure anhydrous conditions as methanesulfonyl chloride is moisture-sensitive. - Maintain the temperature at 0-5°C during the addition of methanesulfonyl chloride and for the subsequent stirring period.[1]
Incomplete amidation.- The steric hindrance of 2-chloro-6-methylaniline can make this coupling challenging.[2] Ensure the reaction is heated to 80°C and maintained for the recommended time.[1]
4. Deprotection Low yield of Final Product Incomplete deprotection.- Use a sufficient excess of aluminum trichloride and anisole. - Monitor the reaction by TLC to determine the optimal reaction time.
Degradation of the product.- Perform the reaction at a controlled temperature and quench it as soon as the starting material is consumed.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Route B
Step Reactants Reagents & Solvents Temperature Time Yield
1. Amino Protection Ethyl 2-aminothiazole-5-carboxylateBenzyl chloroformate, NaHCO₃, Dichloromethane10-15°C then RT5 hours~90%[1]
2. Ester Hydrolysis Compound IINaOH, 30% Ethanol/Water, HCl< 30°C then 0-5°C8 hours~93%[1]
3. Amidation Compound IIIMethanesulfonyl chloride, Pyridine, 2-chloro-6-methylaniline0-5°C then 80°C5 hours then 8 hours~85%[1]
4. Deprotection Compound IVAluminum trichloride, AnisoleVariesVariesNot specified

Process Optimization and Logic

The choice of synthetic route and the optimization of reaction conditions depend on several factors, including scale, available equipment, and cost of raw materials. The following diagram illustrates a decision-making process for optimizing the synthesis.

Optimization_Logic cluster_start cluster_route cluster_A cluster_B cluster_end Start Start Synthesis Planning Route_Choice Route Selection Start->Route_Choice Route_A Route A: One-pot Bromination/Cyclization Route_Choice->Route_A  Fewer steps,  high efficiency desired Route_B Route B: Multi-step Protection/Amidation Route_Choice->Route_B  Stepwise control,  readily available starting materials Opt_A Optimization for Route A: - Temperature control during NBS addition - Solvent selection - Stoichiometry of thiourea Route_A->Opt_A End Successful Synthesis Opt_A->End Opt_B Optimization for Route B: - Choice of protecting group - Amide coupling conditions - Purification at each step Route_B->Opt_B Opt_B->End

Figure 2. Decision logic for synthesis optimization.

References

Technical Support Center: Stability of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the stability of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability.[1] The stability of this compound can be influenced by several factors in your experimental setup, including the solvent, pH, temperature, and exposure to light.[1][2] Degradation of the compound would lead to a lower effective concentration, causing variability in your data. It is crucial to systematically assess the stability of the compound under your specific experimental conditions.

Q2: What are the likely causes of degradation for this compound in solution?

  • Hydrolysis: The carboxylic acid group may react with water, although this is generally less of a concern for the parent compound itself unless it forms esters or amides. The stability of related compounds can be pH-dependent.[1]

  • Oxidation: The aromatic ring, although containing an electron-withdrawing trifluoromethyl group, could be susceptible to oxidation, especially in the presence of reactive oxygen species.[2]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds.[2][3]

  • Interaction with other components: Components in your solution, such as media, buffers, or other additives, could potentially react with the compound and cause degradation.

Q3: How can I detect degradation of this compound in my samples?

A3: The most common and reliable methods for detecting and quantifying the degradation of small molecules like this compound are stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] A decrease in the peak area of the parent compound over time, along with the appearance of new peaks corresponding to degradation products, would indicate instability.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To maximize stability, stock solutions should be prepared in a suitable organic solvent like DMSO and stored at low temperatures, typically -20°C or -80°C.[4] It is also advisable to protect the solutions from light by using amber vials or by wrapping the container in foil.[4] Aliquoting the stock solution into smaller volumes can help to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Guide 1: Assessing Compound Stability in an Aqueous Buffer

This guide outlines a general protocol to determine the stability of this compound in a specific aqueous buffer.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).[4]

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Sample Quenching: Immediately stop any potential degradation by adding a quenching solution, such as cold acetonitrile, and store the samples at -20°C or lower until analysis.[1]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of the intact compound remaining at each time point relative to the T=0 sample.[4]

Data Presentation:

Table 1: Stability of this compound in Buffer X at 37°C

Time (hours)% Remaining (Mean)% Remaining (SD)
01000
198.51.2
297.11.5
494.32.1
888.72.8
2475.23.5

Workflow Diagram:

G Workflow for Assessing Compound Stability A Prepare Stock Solution (in DMSO) B Dilute into Aqueous Buffer A->B C Incubate at Desired Temperature B->C D Collect Aliquots at Time Points C->D E Quench Reaction (e.g., Acetonitrile) D->E F Analyze by HPLC/LC-MS E->F G Determine % Compound Remaining F->G

Caption: Workflow for assessing the stability of a compound in an aqueous buffer.

Guide 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[6][8]

Experimental Protocols:

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add an acidic solution (e.g., 0.1 M HCl).

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution and analyze by HPLC/LC-MS.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add a basic solution (e.g., 0.1 M NaOH).

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

    • Neutralize the solution and analyze by HPLC/LC-MS.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature for a defined period.

    • Analyze the solution by HPLC/LC-MS.

  • Thermal Degradation:

    • Store the solid compound or a solution at an elevated temperature (e.g., 80°C) for a defined period.[6]

    • Dissolve the solid in a suitable solvent (if applicable) and analyze by HPLC/LC-MS.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).[9]

    • Analyze the solution at various time points by HPLC/LC-MS.

Data Presentation:

Table 2: Forced Degradation of this compound

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h45%3
3% H₂O₂, RT, 24h8%1
80°C, 48h5%1
Photostability, 24h12%2

Logical Relationship Diagram:

G Forced Degradation Study Logic cluster_conditions Stress Conditions cluster_analysis Analysis & Outcome Acid Acidic Hydrolysis HPLC HPLC/LC-MS Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photostability Photo->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile Stability_Method Stability-Indicating Method Development Degradation_Profile->Stability_Method

Caption: Logical flow of a forced degradation study.

References

a troubleshooting guide for experiments involving 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid.

Physical and Chemical Properties

Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of its key properties.

PropertyValueReference
CAS Number 254895-42-6[1][2]
Molecular Formula C₁₁H₁₁F₃O₂[1][2]
Molecular Weight 232.20 g/mol [1][2]
Appearance White powder[3]
Purity ≥98%[1]
Storage Conditions Sealed in a dry environment, 2-8°C[1]

Frequently Asked Questions (FAQs)

Q1: I am seeing inconsistent results in my reaction. Could the starting material be the issue?

A1: Inconsistent results can often be traced back to the purity and handling of the starting material.

  • Purity Verification: Always ensure the purity of your this compound using techniques like NMR or HPLC before use.

  • Proper Storage: This compound should be stored in a tightly sealed container in a dry environment at 2-8°C to prevent degradation.[1]

  • Moisture Sensitivity: Carboxylic acids can absorb moisture from the atmosphere. Ensure you handle the compound in a dry environment, potentially under an inert atmosphere (like nitrogen or argon) for sensitive reactions.

Q2: I am having trouble dissolving the compound in my reaction solvent. What do you recommend?

A2: Solubility can be a challenge.

  • Solvent Choice: Based on its structure, polar aprotic solvents like THF, DMF, or DMSO are likely good choices for dissolving this compound.

  • Sonication: Gentle warming and sonication can aid in dissolution. Avoid excessive heat, which could lead to degradation.

  • Solvent Screening: It is advisable to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific reaction conditions.

Q3: My reaction to form an amide derivative is sluggish or failing. What are the common pitfalls?

A3: Amide coupling reactions with carboxylic acids can be tricky.

  • Activation: Carboxylic acids require activation to react efficiently with amines. Common activating agents include carbodiimides (like DCC or EDC) or converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acid-Base Neutralization: Amines are basic and can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. This is a common reason for reaction failure. Using a coupling agent circumvents this issue.

  • Reaction Conditions: Ensure your reaction is anhydrous, as water can hydrolyze the activated intermediate. The reaction temperature may also need optimization.

Troubleshooting Guide: Esterification

A common application of this compound is its conversion to an ester, a key intermediate in the synthesis of various pharmaceutical compounds.

Experimental Protocol: Methyl Esterification

This protocol is a general guideline for the synthesis of methyl 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoate.

  • Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add thionyl chloride (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by TLC.

  • Workup: Carefully add methanol (5 equivalents) to the reaction mixture.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel.

Troubleshooting Common Esterification Issues
IssuePossible CauseRecommended Solution
Low or No Product Formation Incomplete conversion to the acid chloride.- Ensure the thionyl chloride is fresh and has not been exposed to moisture.- Increase the reaction time or slightly warm the reaction mixture.
Deactivated catalyst or reagent.- Use fresh reagents.
Presence of Unreacted Starting Material Insufficient amount of methanol or thionyl chloride.- Ensure the correct stoichiometry of reagents.
Reaction time is too short.- Monitor the reaction by TLC until the starting material is consumed.
Formation of Side Products Reaction with residual water.- Ensure all glassware is oven-dried and the solvent is anhydrous.
The trifluoromethyl group can be sensitive to certain reagents.- Use mild reaction conditions. If using a stronger acid catalyst, consider a milder alternative.

Experimental Workflow and Diagrams

Synthesis of a Phenylpropionic Acid Derivative

The following diagram illustrates a general workflow for the synthesis of a 2-methyl-2'-phenylpropionic acid derivative, where this compound can be a key starting material or intermediate.

G start Start: this compound esterification Esterification (e.g., with Methanol) start->esterification SOCl₂, CH₂Cl₂ then CH₃OH hydrolysis Hydrolysis esterification->hydrolysis LiOH, H₂O/THF coupling Amide Coupling hydrolysis->coupling Amine, Coupling Agent (e.g., EDC) purification Purification (e.g., Column Chromatography) coupling->purification final_product Final Product: Derivative purification->final_product

General synthetic workflow for derivatization.
Logical Troubleshooting Flow

This diagram outlines a logical approach to troubleshooting common issues encountered during experiments with this compound.

G start Problem Encountered (e.g., Low Yield, No Reaction) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_solubility Verify Solubility of Starting Material start->check_solubility optimize Optimize Reaction check_reagents->optimize check_conditions->optimize check_solubility->optimize analyze_byproducts Analyze Byproducts (TLC, NMR, MS) analyze_byproducts->optimize optimize->analyze_byproducts If issues persist success Successful Reaction optimize->success If successful

A logical approach to troubleshooting experiments.

References

methods to prevent the degradation of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3][4] For optimal preservation, storage at -20°C to -80°C is advisable, particularly for long-term storage.[2] It is also crucial to store the compound away from strong oxidizing agents, bases, and direct sunlight.[1][4]

Q2: I observe the formation of impurities in my sample over time. What are the likely degradation pathways?

A2: While specific degradation pathways for this molecule are not extensively documented, based on the chemical structure, potential degradation routes include:

  • Oxidative Degradation: The aromatic ring and the tertiary carbon atom adjacent to the carboxylic acid could be susceptible to oxidation, especially if exposed to air and light.[5] The presence of an electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring.[6]

  • Decarboxylation: Although generally stable, aromatic carboxylic acids can undergo decarboxylation under certain conditions, such as high heat or in the presence of specific catalysts.[7][8] This would result in the formation of 1-methyl-1-[3-(trifluoromethyl)phenyl]ethane.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[9][10]

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be monitored using standard analytical techniques. A straightforward method is Thin Layer Chromatography (TLC), where the appearance of new spots indicates the presence of impurities.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is the recommended method.[11][12] A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products would be observed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradants.[13]

Q4: My stock solution appears to have a lower concentration than expected. What could be the cause?

A4: A decrease in the concentration of your stock solution over time is a common indicator of degradation.[6] The compound may be degrading into other products, thus reducing the amount of the active parent molecule. To mitigate this, it is recommended to prepare fresh solutions for your experiments whenever possible and to store stock solutions at low temperatures (-20°C to -80°C) in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of new peaks in HPLC/TLC analysis Sample degradation due to improper storage (exposure to light, heat, air, or moisture).1. Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended low temperature and protected from light.[1][2] 2. Prepare fresh solutions from a new batch of the compound if possible. 3. Perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method.[14]
Discoloration of the solid compound Potential oxidation or contamination.1. Do not use the discolored material for sensitive experiments. 2. If possible, purify a small amount by recrystallization or chromatography. 3. Order a fresh batch of the compound and ensure proper storage from the outset.
Inconsistent experimental results Degradation of the compound in solution during the experiment.1. Prepare solutions immediately before use.[6] 2. If the experiment is lengthy, consider running it at a lower temperature if the protocol allows. 3. Include control samples to monitor the stability of the compound over the course of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance under stress conditions.[10][14]

Objective: To identify potential degradation products and establish the degradation pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.[12]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.[12]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.[9][12]

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours.[12] Then, dissolve it in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the solid compound to a UV light source (e.g., 254 nm) for 24 hours.[9] Then, dissolve it in the solvent to the stock solution concentration.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.[12]

Data Presentation

Table 1: Recommended Storage Conditions and Potential Consequences of Deviation

Parameter Recommended Condition Potential Consequence of Deviation
Temperature -20°C to -80°C (long-term)[2] 2-8°C (short-term)Increased rate of thermal degradation and potential decarboxylation.[12]
Light Store in the dark (amber vials or in a dark cabinet)[1]Photodegradation, leading to the formation of unknown impurities.[9]
Atmosphere Tightly sealed container, preferably under an inert gas (Argon/Nitrogen).[6]Oxidation of the compound.[5]
Humidity Dry environment.[1][3]Potential for hydrolysis, although less likely for a carboxylic acid itself compared to its esters.
pH Store as a solid. In solution, maintain a neutral to slightly acidic pH.Extreme pH can catalyze degradation.[14]

Visualizations

cluster_storage Storage Conditions cluster_degradation Potential Degradation Pathways Compound Compound Degradation Degradation Compound->Degradation Heat, Light, Oxygen, Moisture Parent_Compound 2-Methyl-2-[3-(trifluoromethyl) phenyl]propanoic acid Oxidized_Products Oxidized Products Parent_Compound->Oxidized_Products Oxidation Decarboxylated_Product Decarboxylated Product Parent_Compound->Decarboxylated_Product Decarboxylation Photodegradation_Products Photodegradation Products Parent_Compound->Photodegradation_Products Photolysis

Caption: Potential degradation pathways for the compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C) Start->Thermal Photo Photolytic Degradation (Solid, UV light) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation experimental workflow.

node_action node_action node_ok node_ok Start Inconsistent Results? Check_Purity Check Purity by HPLC/TLC? Start->Check_Purity New_Peaks New Peaks Observed? Check_Purity->New_Peaks Store_Properly Review and correct storage conditions. (Cool, dark, dry, inert atm) New_Peaks->Store_Properly Yes OK Compound is Stable New_Peaks->OK No Fresh_Solution Prepare fresh solutions before use. Store_Properly->Fresh_Solution New_Batch Consider using a new batch. Fresh_Solution->New_Batch

Caption: Troubleshooting decision tree for inconsistent results.

References

considerations for scaling up the synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered:

  • Route A: Alkylation of 3-(Trifluoromethyl)phenylacetic Acid Ester: This pathway involves the deprotonation of the α-carbon of a 3-(trifluoromethyl)phenylacetic acid ester followed by methylation.

  • Route B: Grignard Reaction and Carboxylation: This route entails the formation of a Grignard reagent from a suitable 2-halo-2-[3-(trifluoromethyl)phenyl]propane derivative, followed by reaction with carbon dioxide.

Route A: Troubleshooting Alkylation of 3-(Trifluoromethyl)phenylacetic Acid Ester
Issue Potential Cause(s) Troubleshooting/Optimization Strategies
Low or No Product Formation 1. Incomplete deprotonation of the starting ester. 2. Inactive or insufficient methylating agent. 3. Presence of moisture in the reaction.1. Base Selection & Addition: Use a strong, non-nucleophilic base (e.g., LDA, NaH, KHMDS). Ensure slow, portion-wise addition of the base at low temperatures (-78°C to 0°C) to achieve complete deprotonation. 2. Methylating Agent: Use a fresh, high-purity methylating agent (e.g., methyl iodide, dimethyl sulfate). Consider using a more reactive agent if methylation is sluggish. 3. Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dialkylated Byproduct 1. The enolate of the mono-methylated product is still reactive towards the methylating agent. 2. Excess methylating agent. 3. Elevated reaction temperature.1. Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. 2. Controlled Addition: Add the methylating agent slowly and at a low temperature to control the reaction rate. 3. Temperature Management: Maintain a low reaction temperature during the addition of the methylating agent.
Low Yield after Saponification 1. Incomplete hydrolysis of the ester. 2. Product degradation under harsh basic conditions.1. Reaction Monitoring: Monitor the saponification by TLC or HPLC to ensure complete conversion. 2. Optimized Conditions: Use a milder base (e.g., LiOH in a THF/water mixture) or conduct the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Presence of unreacted starting material and dialkylated byproduct.1. Chromatography: Utilize column chromatography on silica gel to separate the desired product from impurities. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities.
Route B: Troubleshooting Grignard Reaction and Carboxylation
Issue Potential Cause(s) Troubleshooting/Optimization Strategies
Failure of Grignard Reagent Formation 1. Inactive magnesium surface. 2. Presence of moisture or oxygen. 3. Impure starting halide.1. Magnesium Activation: Activate magnesium turnings by crushing them in a dry flask, using a small crystal of iodine, or by adding a few drops of 1,2-dibromoethane.[1] 2. Strict Anhydrous/Inert Conditions: Use oven-dried glassware, anhydrous solvents (e.g., diethyl ether, THF), and maintain an inert atmosphere.[2] 3. Purify Halide: Purify the starting halide by distillation or filtration through a plug of alumina.
Low Yield of Carboxylic Acid 1. Incomplete carboxylation. 2. Formation of ketone byproduct by reaction of the Grignard reagent with the carboxylate salt. 3. Wurtz coupling of the starting halide.1. CO2 Addition: Use a large excess of freshly crushed dry ice or bubble dry CO2 gas through the reaction mixture at low temperature (-78°C).[3] 2. Inverse Addition: Add the Grignard reagent to a slurry of dry ice in the reaction solvent to maintain an excess of CO2. 3. Controlled Conditions: Add the halide slowly to the magnesium to minimize its concentration and reduce the likelihood of coupling.
Exothermic Runaway Reaction 1. Rapid initiation of an accumulated amount of halide. 2. Inadequate heat dissipation on a larger scale.1. Controlled Initiation: Add a small portion of the halide and ensure the reaction has initiated (observe a slight temperature increase or color change) before adding the remainder.[2] 2. Efficient Cooling: Use an efficient cooling bath and a reactor with a good surface-area-to-volume ratio. For larger scales, consider a semi-batch process where the halide is added at a controlled rate.
Work-up and Purification Issues 1. Formation of magnesium salt emulsions. 2. Presence of biphenyl byproduct from the starting material.1. Acidic Work-up: Use a dilute acid (e.g., 1M HCl) to quench the reaction and dissolve the magnesium salts. 2. Purification: Remove non-acidic byproducts by extraction with a non-polar solvent before acidifying the aqueous layer to precipitate the carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A1: Both routes have been successfully scaled up for similar compounds. The choice often depends on the availability and cost of the starting materials.

  • The alkylation route might be preferred if 3-(trifluoromethyl)phenylacetic acid is readily available and cost-effective. Phase-transfer catalysis is a particularly scalable method for this type of reaction.[4][5][6]

  • The Grignard route is a classic and powerful C-C bond-forming reaction. However, scaling up Grignard reactions requires careful control of initiation and exotherms.[7][8] Continuous flow chemistry is emerging as a safer and more efficient way to perform Grignard reactions on a large scale.[1]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: For the alkylation route , the primary concerns are the handling of strong bases (e.g., sodium hydride, which is flammable) and reactive methylating agents (e.g., methyl iodide, which is toxic and a suspected carcinogen). For the Grignard route , the main hazards are the flammability of ether solvents and the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[2] The formation of trifluoromethylphenyl Grignard reagents, in particular, has been associated with detonations in some cases, highlighting the need for extreme caution and controlled conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. In-situ monitoring techniques like FTIR spectroscopy can be particularly useful for tracking the initiation and progress of Grignard reactions on a larger scale.[2]

Q4: What are the expected yields and purity for this synthesis?

Data Presentation

The following tables summarize typical reaction conditions and outcomes for analogous synthetic transformations. This data should be used as a general guideline.

Table 1: Representative Data for Alkylation of Arylacetic Acid Esters

Starting MaterialBaseMethylating AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Phenylacetic acid methyl esterNaHCH₃ITHF25485>98Adapted from general procedures
4-Chlorophenylacetic acid ethyl esterK₂CO₃(CH₃)₂SO₄Toluene80690>97Phase-transfer catalysis literature
2-Naphthylacetic acid phenethyl esterCsOH·H₂OCH₃ICH₂Cl₂-4087793 (ee)[5]

Table 2: Representative Data for Grignard Carboxylation Reactions

Starting HalideSolventCarboxylation MethodTemp (°C)Time (h)Yield (%)Purity (%)Reference
1-Bromo-4-tert-butylbenzeneTHFDry Ice-78 to 25288>99General Grignard procedures
2-BromopropaneDiethyl etherCO₂ (gas)0 to 251.580>98General Grignard procedures
1-Bromo-3,5-bis(trifluoromethyl)benzeneTHF(COCl)₂ then H₂O-78 to 25390>98Adapted from related syntheses

Experimental Protocols

Protocol A: Synthesis via Alkylation of Methyl 3-(Trifluoromethyl)phenylacetate

Step 1: Methylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 3-(trifluoromethyl)phenylacetate (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Cool the reaction mixture to -10 °C and add methyl iodide (1.2 eq.) dropwise, ensuring the temperature does not exceed -5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoate.

Step 2: Saponification

  • Dissolve the crude ester in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Protocol B: Synthesis via Grignard Reaction and Carboxylation

Step 1: Grignard Reagent Formation

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromo-2-[3-(trifluoromethyl)phenyl]propane (1.0 eq.) in anhydrous diethyl ether.

  • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

  • In a separate flask, crush a large excess of dry ice and suspend it in anhydrous diethyl ether.

  • Slowly transfer the Grignard reagent via a cannula to the slurry of dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1M HCl until the aqueous layer is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volumes).

  • Combine the organic layers and extract the product into a 1M NaOH solution.

  • Wash the basic aqueous layer with diethyl ether to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow_alkylation cluster_step1 Step 1: Methylation cluster_step2 Step 2: Saponification & Purification start_ester Methyl 3-(trifluoromethyl)phenylacetate deprotonation Deprotonation (NaH, THF, 0°C) start_ester->deprotonation methylation Methylation (CH3I, -10°C to RT) deprotonation->methylation quench_extract Quench & Extraction methylation->quench_extract crude_ester Crude Methylated Ester quench_extract->crude_ester saponification Saponification (LiOH, THF/H2O) crude_ester->saponification workup Acidic Work-up & Extraction saponification->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis via the alkylation route.

experimental_workflow_grignard cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation & Purification start_halide 2-Bromo-2-[3-(trifluoromethyl)phenyl]propane grignard_formation Grignard Formation (Anhydrous Ether, Reflux) start_halide->grignard_formation mg_activation Mg Activation (Iodine) mg_activation->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent carboxylation Carboxylation (Dry Ice, -78°C) grignard_reagent->carboxylation workup Acidic Work-up & Extraction carboxylation->workup purification Purification (Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis via the Grignard route.

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Resolving Impurities in 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to impurities in samples of this compound.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: My final product purity is lower than expected after synthesis.

  • Question: What are the likely impurities I should be looking for?

  • Answer: The nature of impurities is highly dependent on the synthetic route used. A common method for synthesizing 2-methyl-2-arylpropanoic acids involves the formation of a Grignard reagent from an aryl halide, followed by reaction with a carbonyl compound and subsequent oxidation. For this compound, a plausible route starts with 3-(trifluoromethyl)bromobenzene.

    Based on this, potential impurities could include:

    • Unreacted Starting Materials: 3-(trifluoromethyl)bromobenzene.

    • Grignard Reaction Byproducts: Biphenyl derivatives formed from the coupling of the Grignard reagent.[1]

    • Incomplete Reaction Products: Intermediates from the synthesis, such as the corresponding tertiary alcohol before oxidation.

    • Reagent-related Impurities: Residual solvents or other reagents used in the synthesis.

  • Question: How can I identify these potential impurities?

  • Answer: A combination of analytical techniques is recommended for comprehensive impurity profiling.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying non-volatile organic impurities. A reversed-phase method is often suitable for this type of compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents and some reaction byproducts.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of unknown impurities if they are present in sufficient quantities.

Issue 2: I am having trouble removing a persistent impurity during purification.

  • Question: My primary purification by recrystallization is not effective enough. What should I try next?

  • Answer: If a single-solvent recrystallization does not yield the desired purity, consider the following techniques:

    • Two-Solvent Recrystallization: This method can be effective when a single solvent is not ideal. One solvent should readily dissolve the compound at its boiling point, while the second solvent, in which the compound is less soluble, is added to induce crystallization.[3]

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be a highly effective purification method. A suitable solvent system (eluent) will need to be determined, often starting with a non-polar solvent and gradually increasing the polarity.

    • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed to isolate the desired compound from its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for purity analysis of this compound?

A1: For 2-arylpropanoic acids, a reversed-phase HPLC method is a common and effective choice. Here is a suggested starting point for method development:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might run from 10% to 90% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has significant absorbance (e.g., 220-280 nm). A photodiode array (PDA) detector is useful for obtaining UV spectra of the main peak and any impurities.
Column Temperature 30 °C

Q2: Are there any specific considerations for GC-MS analysis of this compound?

A2: Direct GC-MS analysis of carboxylic acids can sometimes be challenging due to their polarity, which may lead to poor peak shape. Derivatization is a common strategy to improve the volatility and chromatographic behavior of these compounds. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. For 2-arylpropanoic acids, a solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal.[4] You may need to perform some small-scale solvent screening tests. Good starting points for single-solvent recrystallization could be:

  • Toluene

  • Heptane/Ethyl Acetate mixture

  • Cyclohexane/Ethyl Acetate mixture

For two-solvent systems, you could explore combinations like:

  • Solvent 1 (dissolves the compound): Toluene, Dichloromethane, or Ethyl Acetate

  • Solvent 2 (anti-solvent): Hexane, Heptane, or Petroleum Ether

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot recrystallization solvent to just dissolve the solid. Use a stir bar and a hot plate to facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General HPLC Method for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or as determined by UV scan)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      25 90
      30 90
      31 20

      | 35 | 20 |

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification synthesis Crude Product Synthesis hplc HPLC Analysis synthesis->hplc Initial Purity Check gcms GC-MS Analysis synthesis->gcms Volatile Impurity Check nmr NMR Analysis synthesis->nmr Structural Confirmation recrystallization Recrystallization hplc->recrystallization Impurity Profile Known chromatography Column Chromatography hplc->chromatography Persistent Impurities recrystallization->hplc Purity Check chromatography->hplc Final Purity Check troubleshooting_logic start Low Purity Sample identify_impurities Identify Impurities (HPLC, GC-MS) start->identify_impurities soluble_impurities Are impurities soluble in recrystallization solvent? identify_impurities->soluble_impurities recrystallize Perform Recrystallization soluble_impurities->recrystallize Yes column_chromatography Perform Column Chromatography soluble_impurities->column_chromatography No final_purity_check Check Final Purity recrystallize->final_purity_check column_chromatography->final_purity_check

References

column chromatography optimization for purifying 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For preparative scale purification, standard silica gel (230-400 mesh) is the most common and cost-effective stationary phase for normal-phase column chromatography. The polar nature of the carboxylic acid group allows for good interaction with the silica.

Q2: What is a good starting mobile phase for thin-layer chromatography (TLC) analysis?

A2: A good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. A common system is a mixture of hexanes and ethyl acetate. To improve spot shape and reduce streaking of the acidic compound, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% by volume), to the mobile phase.[1][2]

Q3: My compound is streaking badly on the TLC plate. What can I do?

A3: Streaking, or tailing, is a common issue when working with carboxylic acids on silica gel. This is often due to the ionization of the acid on the silica surface. Adding a small amount of a stronger acid, like acetic acid, to your mobile phase will suppress this ionization, leading to more defined spots.[1] If you observe crescent-shaped spots, this could be due to dimerization of the carboxylic acid in certain solvents like ether.[1]

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: For preparative purification of moderately polar compounds like this compound, normal-phase chromatography is generally preferred due to the use of more volatile (and easily removable) organic solvents. Reversed-phase chromatography, while an option, uses aqueous mobile phases which can be more difficult to remove from the final product.

Q5: How can I visualize the compound on a TLC plate if it's not UV-active?

A5: this compound contains a phenyl ring and should be UV-active. If for some reason visualization under a UV lamp is not sufficient, you can use general staining agents. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Separation of Compound from Impurities Incorrect mobile phase polarity.Optimize the mobile phase using TLC. If impurities are more polar, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If impurities are less polar, increase the eluent polarity.
Compound is Tailing or Streaking on the Column Ionization of the carboxylic acid on the silica gel.Add 0.1-1% acetic acid or formic acid to the mobile phase to suppress ionization.[1]
Low Recovery of the Compound Compound is irreversibly adsorbed onto the silica gel.The addition of acid to the mobile phase can help improve recovery. In some cases, flushing the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) after the initial elution may help recover highly retained compound.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A layer of sand on top of the silica can help prevent disturbance when adding solvent.[2]
Compound Elutes Too Quickly (Low Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Compound Does Not Elute from the Column (Rf = 0) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

Objective: To determine an optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (see table below for starting points)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a small amount of several different mobile phase systems. A good starting point is varying ratios of hexanes and ethyl acetate, with and without the addition of 0.5% acetic acid.

  • Dissolve a small sample of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plates.

  • Place the spotted TLC plates into the developing chambers containing the different mobile phases.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp and circle them.

  • Calculate the Rf value for your target compound in each solvent system. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Flash Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Mobile phase (determined from TLC analysis)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Suggested TLC Mobile Phase Starting Conditions
System Hexane:Ethyl Acetate Ratio (v/v) Modifier Expected Rf Range (Approximate) Notes
A9:1None0.1 - 0.3Good starting point for initial screening.
B4:1None0.3 - 0.6Increased polarity.
C9:10.5% Acetic Acid0.2 - 0.4Addition of acid to reduce tailing.
D4:10.5% Acetic Acid0.4 - 0.7Higher polarity with acid modifier.

Note: These are suggested starting points. The optimal solvent system should be determined empirically.

Visualization

Troubleshooting_Workflow start Start: Poor Separation or Tailing check_rf Is Rf in optimal range (0.2-0.4)? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is the spot tailing? check_rf->check_tailing Yes rerun_tlc Re-run TLC to confirm optimized conditions adjust_polarity->rerun_tlc add_acid Add 0.1-1% Acetic Acid to Mobile Phase check_tailing->add_acid Yes run_column Proceed with Column Chromatography check_tailing->run_column No add_acid->rerun_tlc rerun_tlc->run_column end End: Successful Purification run_column->end

Caption: Troubleshooting workflow for column chromatography optimization.

References

Validation & Comparative

A Comparative Analysis of the Biological Efficacy of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid and its key structural analogs. The inclusion of a trifluoromethyl group and other structural modifications can significantly impact the pharmacological properties of phenylpropanoic acid derivatives, a class of compounds with broad therapeutic potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate further research and development in this area.

I. Comparative Biological Efficacy

The biological activities of this compound and its analogs are primarily centered on their anti-inflammatory and potential anticancer properties. The following tables summarize the available quantitative data, focusing on cytotoxicity against cancer cell lines and inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.

Table 1: Cytotoxicity of 2-Methyl-2-phenylpropanoic Acid Derivatives against Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compoundData not available---
2-(4-(2-methylpropyl)phenyl)propanoic acid (Ibuprofen)THLE-2 (normal liver)MTT> 100[1]
Hep-G2 (liver cancer)MTT> 100[1]
3-(4-aminophenyl)propionic acidTHLE-2 (normal liver)MTTModerately cytotoxic[1]
3-(4-hydroxyphenyl)propionic acidTHLE-2 (normal liver)MTTLess cytotoxic than 3-(4-aminophenyl)propionic acid[1]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate---See Table 2

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT Assay: A colorimetric assay for assessing cell metabolic activity.

Table 2: Anti-inflammatory Activity of Phenylpropanoic Acid Derivatives

CompoundEnzyme TargetAssayIC50 (µg/mL)Reference
This compoundData not available---
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1In vitro inhibition314[2]
COX-2In vitro inhibition130[2]
5-LOXIn vitro inhibition105[2]
Indomethacin (Reference Drug)COX-1In vitro inhibition-[2]
Celecoxib (Reference Drug)COX-2In vitro inhibition-[2]

COX: Cyclooxygenase; 5-LOX: 5-Lipoxygenase. These are key enzymes in the inflammatory pathway.

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

A. MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, THLE-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1.5625 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

B. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a reference inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2) in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) or ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control and determine the IC50 value.[2]

III. Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the biological pathways they may influence.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies s1 Synthesis of 2-Methyl-2- [3-(trifluoromethyl)phenyl]propanoic acid and Analogs a1 Cytotoxicity Assays (e.g., MTT) s1->a1 Evaluate Toxicity a2 Anti-inflammatory Assays (e.g., COX Inhibition) s1->a2 Assess Efficacy m1 Signaling Pathway Analysis (e.g., Western Blot, qPCR) a1->m1 a2->m1 Identify Targets m2 In Vivo Efficacy Studies (Animal Models) m1->m2 Confirm Mechanism

Caption: A general experimental workflow for the evaluation of novel phenylpropanoic acid derivatives.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Inhibitor Phenylpropanoic Acid Derivatives Inhibitor->COX1 Inhibitor->COX2

Caption: The cyclooxygenase (COX) pathway is a primary target for anti-inflammatory drugs.

References

Unraveling the Potential of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid: A Comparative Guide to its Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for the novel compound 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. Due to the limited direct experimental data on this specific molecule, its mechanism is inferred based on its structural similarity to known Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This document compares its predicted activity with two well-characterized PPAR modulators, Fenofibrate and GW501516, and outlines the experimental protocols required to validate these hypotheses.

Proposed Mechanism of Action

This compound is hypothesized to function as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. The structural features of the compound, namely the phenylpropanoic acid backbone and the trifluoromethyl group, are commonly found in known PPAR agonists.

The proposed signaling pathway is as follows:

PPAR Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound PPAR PPARα/δ/γ Compound->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, LPL, CD36) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation ↓ Triglycerides) Target_Genes->Metabolic_Effects Leads to

Caption: Proposed PPAR signaling pathway for this compound.

Comparative Analysis with Alternative PPAR Agonists

To contextualize the potential therapeutic utility of this compound, its predicted activities are compared with Fenofibrate, a PPARα agonist, and GW501516 (Cardarine), a PPARδ agonist.

FeatureThis compound (Proposed)Fenofibrate (PPARα Agonist)GW501516 (Cardarine) (PPARδ Agonist)
Primary Target PPARα and/or PPARδ (Hypothesized)PPARα[1]PPARδ[2]
Primary Biological Effect Lipid lowering, potential for enhanced fatty acid oxidation in muscle.Primarily lowers triglycerides and LDL-C, raises HDL-C.[3]Enhances fatty acid oxidation and running endurance in mice.[4][5]
Clinical Application Potential for dyslipidemia and metabolic syndrome.Treatment of hypertriglyceridemia and mixed dyslipidemia.[3]Investigated for metabolic diseases, but development halted due to safety concerns.
Reported In Vitro Potency (EC50) To be determined.Micromolar range for PPARα activation.Nanomolar range for PPARδ activation.
Key In Vivo Effects Expected to reduce plasma triglycerides and improve insulin sensitivity in animal models.Reduces triglycerides by 20-50% and increases HDL-C by 10-25% in humans.[3]Increases mitochondrial gene expression and fatty acid oxidation in skeletal muscle of mice.[4]

Experimental Validation Protocols

The following section details the essential experiments required to validate the proposed mechanism of action for this compound.

In Vitro Assays

a) PPAR Transactivation Assay: This is a primary assay to determine if the compound can activate PPAR subtypes.

  • Objective: To quantify the dose-dependent activation of PPARα, PPARδ, and PPARγ by the test compound.

  • Methodology:

    • HEK293T cells are co-transfected with a mammalian expression vector for the ligand-binding domain of a human PPAR subtype (α, δ, or γ) fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

    • Transfected cells are treated with varying concentrations of this compound, a known PPAR agonist (positive control, e.g., Fenofibrate for PPARα, GW501516 for PPARδ), and a vehicle control (e.g., DMSO).

    • After a 24-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • Data is normalized to the vehicle control, and EC50 values are calculated.[6]

Transactivation Assay Workflow Cell_Culture HEK293T Cell Culture Transfection Co-transfection with PPAR-LBD-GAL4 and Luciferase Reporter Plasmids Cell_Culture->Transfection Treatment Treatment with Compound, Positive Control, and Vehicle Transfection->Treatment Incubation 24-hour Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis (EC50 calculation) Luminometry->Analysis

Caption: Workflow for the PPAR Transactivation Assay.

b) Target Gene Expression Analysis: This assay confirms the downstream effects of PPAR activation.

  • Objective: To measure the change in mRNA levels of known PPAR target genes in a relevant cell line (e.g., HepG2 for liver-related genes, C2C12 for muscle-related genes).

  • Methodology:

    • Cells are treated with the test compound, a positive control, and a vehicle control for a specified time.

    • Total RNA is extracted from the cells.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes such as Carnitine Palmitoyltransferase 1 (CPT1), Lipoprotein Lipase (LPL), and CD36.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

In Vivo Studies

a) Animal Models of Dyslipidemia: To assess the compound's effect on lipid profiles.

  • Objective: To evaluate the efficacy of this compound in lowering plasma triglycerides and cholesterol in a relevant animal model.

  • Methodology:

    • Use a suitable animal model, such as high-fat diet-fed mice or Zucker diabetic fatty rats.

    • Animals are treated orally with the test compound, a positive control (e.g., Fenofibrate), and a vehicle control for a defined period (e.g., 2-4 weeks).

    • Blood samples are collected at baseline and at the end of the treatment period.

    • Plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured.

b) Glucose and Insulin Tolerance Tests: To evaluate the compound's impact on glucose metabolism.

  • Objective: To determine if the compound improves glucose tolerance and insulin sensitivity.

  • Methodology:

    • Following the treatment period described above, animals are fasted overnight.

    • For the glucose tolerance test (GTT), a bolus of glucose is administered intraperitoneally, and blood glucose levels are measured at various time points.

    • For the insulin tolerance test (ITT), a bolus of insulin is administered intraperitoneally, and blood glucose levels are monitored over time.

Conclusion

While direct experimental evidence for this compound is currently lacking, its chemical structure strongly suggests a role as a PPAR agonist. The proposed mechanism of action, centered on the activation of PPARs, positions this compound as a potential therapeutic agent for metabolic disorders. The outlined experimental protocols provide a clear roadmap for the necessary validation studies. A thorough investigation, beginning with in vitro transactivation and gene expression assays, followed by in vivo studies in relevant animal models, will be critical to elucidate the precise mechanism, potency, and therapeutic potential of this promising compound. The comparative analysis with established PPAR agonists like Fenofibrate and GW501516 offers a valuable framework for interpreting future experimental findings and guiding further drug development efforts.

References

A Comparative Analysis of the Bioactivity of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid and Commercially Available NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of the novel compound 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.

Disclaimer: Direct experimental data on the bioactivity of this compound is not publicly available. The data presented for this compound is based on a structurally similar trifluoromethyl-containing analogue of Indomethacin (CF3-Indomethacin), and is intended to serve as a predictive reference for potential bioactivity. All comparative assessments should be interpreted with this consideration.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory potency of the compounds against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, key mediators in the inflammatory pathway. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity, with lower values indicating greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (as CF3-Indomethacin analogue) >1000.267>374
Ibuprofen 12[1][2]80[1][2]0.15[1][2]
Diclofenac 0.076[1][2]0.026[1][2]2.9[1][2]
Celecoxib 82[1][2]6.8[1][2]12[1][2]

Experimental Protocols

The data presented in this guide is typically generated using the following standard experimental methodologies:

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental in determining the potency and selectivity of NSAIDs.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

  • Principle: The assay quantifies the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to prostaglandin E2 (PGE2). The amount of PGE2 produced is measured in the presence and absence of the inhibitory compound.

  • General Procedure:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • The enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (typically 37°C).

    • The reaction is terminated, and the amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classical and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

  • Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • General Procedure:

    • A group of rats is fasted overnight with free access to water.

    • The test compound, a reference NSAID (e.g., Indomethacin), or a vehicle control is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each treated group in comparison to the vehicle control group.

Visualizations

Signaling Pathway

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2_1 Prostaglandin H2 COX1->Prostaglandins_H2_1 Prostaglandins_H2_2 Prostaglandin H2 COX2->Prostaglandins_H2_2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic) Prostaglandins_H2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory) Prostaglandins_H2_2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Homeostatic->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib, CF3-analogue) COX2_Inhibitors->COX2

Caption: Mechanism of NSAID action on the cyclooxygenase pathway.

Experimental Workflow

Bioactivity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis Start Compound Synthesis and Purification COX_Assay COX-1 and COX-2 Inhibition Assay Start->COX_Assay IC50_Determination Determine IC50 Values COX_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index IC50_Determination->Selectivity_Index Data_Comparison Compare with Known NSAIDs Selectivity_Index->Data_Comparison Animal_Model Carrageenan-Induced Paw Edema in Rats Efficacy_Evaluation Evaluate Anti-inflammatory Efficacy Animal_Model->Efficacy_Evaluation Efficacy_Evaluation->Data_Comparison Conclusion Draw Conclusions on Bioactivity Profile Data_Comparison->Conclusion

Caption: Experimental workflow for comparative bioactivity assessment.

References

A Predictive Comparative Analysis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comparative analysis of the predicted anti-inflammatory potential of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid against established anti-inflammatory agents. Currently, there is a lack of publicly available experimental data specifically characterizing the anti-inflammatory properties of this compound. Its structural features, namely the propanoic acid moiety common to a class of non-steroidal anti-inflammatory drugs (NSAIDs) and the presence of a trifluoromethyl group known to enhance pharmacological activity, suggest a potential for anti-inflammatory effects. This document aims to contextualize this potential by comparing it with the known activities of well-characterized anti-inflammatory drugs. The subsequent sections detail the predicted performance, present experimental data for comparator compounds, and provide standardized protocols for future experimental validation.

Data Presentation: Comparative Biological Activity

The following tables summarize the reported experimental data for selected alternative anti-inflammatory compounds. The activity of this compound is presented as "Predicted" and serves as a hypothetical baseline for future studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
This compound PredictedPredictedPredicted
Indomethacin0.01 - 0.10.5 - 2.0~20 - 50
Diclofenac0.1 - 0.50.01 - 0.05~0.1 - 0.2
Celecoxib5 - 150.04 - 0.1>100
Ibuprofen2 - 105 - 20~0.2 - 0.5

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Inhibition of Edema (%)Ulcerogenic Activity
This compound PredictedPredictedPredicted
Indomethacin5 - 1040 - 60High
Diclofenac5 - 1045 - 65Moderate to High
Celecoxib10 - 2040 - 55Low
M-5011*Not SpecifiedMore potent than indomethacinLower than indomethacin[1]

*M-5011 is d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, another propanoic acid derivative.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.[2][3][4][5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference inhibitors (e.g., Indomethacin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Stop solution (e.g., 2.0 M HCl)

  • Prostaglandin E2 (PGE2) standard

  • PGE2 immunoassay kit or LC-MS/MS for quantification

Procedure:

  • In a reaction tube, combine the assay buffer, cofactors, and the enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor at various concentrations and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a suitable method like ELISA or LC-MS/MS.[3]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the effect of the test compound on the production of pro-inflammatory cytokines by immune cells.[7][8][9]

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound and reference drugs (e.g., Dexamethasone).

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference drug for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Determine the effect of the test compound on cytokine production compared to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins thromboxanes Thromboxanes pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation thromboxanes->homeostasis nsaids NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) pathway, a key target for NSAIDs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation dna DNA nfkb_n->dna Binds to Promoter cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Gene Transcription Experimental_Workflow start Test Compound: This compound in_vitro In Vitro Assays start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cytokine_assay Cytokine Production Assay (LPS-stimulated macrophages) in_vitro->cytokine_assay in_vivo In Vivo Models cox_assay->in_vivo cytokine_assay->in_vivo edema_model Carrageenan-Induced Paw Edema (Rat/Mouse) in_vivo->edema_model analgesia_model Analgesic Models (e.g., Writhing Test) in_vivo->analgesia_model toxicity Toxicology Studies edema_model->toxicity analgesia_model->toxicity ulcer_index Gastric Ulcerogenicity toxicity->ulcer_index acute_toxicity Acute Toxicity toxicity->acute_toxicity data_analysis Data Analysis and Lead Optimization ulcer_index->data_analysis acute_toxicity->data_analysis

References

Cross-Validation of Analytical Techniques for 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 254895-42-6): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical techniques applicable to the analysis of 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS 254895-42-6). In the absence of direct cross-validation studies for this specific analyte, this document outlines the theoretical and practical considerations for methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information is compiled from general principles of analytical chemistry and data on structurally similar compounds.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei for structural elucidation.
Sample Preparation Moderate: Dissolution in a suitable solvent, filtration.Complex: Derivatization (e.g., silylation or esterification) is likely required to increase volatility and thermal stability.Simple to Moderate: Dissolution in a deuterated solvent.
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Selectivity High, tunable by adjusting mobile phase and stationary phase.Very High, based on both chromatographic retention time and mass fragmentation pattern.Very High, provides detailed structural information.
Quantitation ExcellentExcellentGood, especially with an internal standard (qNMR).
Throughput HighModerateLow to Moderate
Cost (Instrument) ModerateHighVery High
Primary Application Quantification, purity assessment.Impurity profiling, identification of unknowns, quantification.Structural confirmation, elucidation of unknown structures.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These are generalized protocols and would require optimization for the specific application.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable modifier).

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards of the reference compound in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary for GC-MS analysis. This protocol describes a common derivatization method using silylation.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Anhydrous solvent (e.g., pyridine or acetonitrile).

  • Reference standard of this compound.

3. Derivatization Procedure:

  • Dissolve a known amount of the sample in the anhydrous solvent in a sealed vial.

  • Add an excess of the silylating agent.

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural confirmation of this compound.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal standard (optional, for qNMR), e.g., Tetramethylsilane (TMS).

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

4. NMR Experiments:

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • Additional experiments like ¹⁹F NMR would be highly informative due to the trifluoromethyl group.

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of analytical method cross-validation and execution.

CrossValidationWorkflow Start Start: Method Cross-Validation Define Define Acceptance Criteria Start->Define Select Select Analytical Techniques (e.g., HPLC, GC-MS) Define->Select Protocol Develop & Standardize Protocols Select->Protocol Analyze Analyze Identical Samples with Each Technique Protocol->Analyze Compare Compare Results Analyze->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Pass Methods are Cross-Validated Evaluate->Pass Pass Fail Investigate Discrepancies & Re-evaluate Evaluate->Fail Fail End End Pass->End Fail->Protocol

Caption: General workflow for cross-validation of analytical techniques.

HPLC_Workflow Start Start: HPLC Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep StdPrep Standard Preparation Start->StdPrep Injection Inject Sample/Standard SamplePrep->Injection StdPrep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq DataProc Data Processing (Integration & Quantification) DataAcq->DataProc Report Generate Report DataProc->Report

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow Start Start: GC-MS Analysis SamplePrep Sample Preparation (Dissolution) Start->SamplePrep Derivatization Derivatization (e.g., Silylation) SamplePrep->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GCMS_System GC-MS System Setup (Column, Temp Program, MS Params) GCMS_System->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis DataAcq Data Acquisition MassAnalysis->DataAcq DataProc Data Processing (Library Search, Quantification) DataAcq->DataProc Report Generate Report DataProc->Report

Caption: Experimental workflow for GC-MS analysis including derivatization.

evaluating the efficacy of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid against established inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the efficacy of the novel compound 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid against established cyclooxygenase (COX) inhibitors. Due to a lack of publicly available experimental data for this specific compound, we present a hypothetical profile based on its structural similarity to the arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison with well-characterized inhibitors.

Efficacy Comparison of COX Inhibitors

The primary mechanism of action for arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and primarily involved in the inflammatory response.[2] The relative selectivity for these isoforms is a critical determinant of a drug's efficacy and side-effect profile.

The following table summarizes the 50% inhibitory concentration (IC50) values for established NSAIDs against COX-1 and COX-2. A hypothetical value for this compound is included to illustrate how it would be compared once experimental data is available. The COX-1/COX-2 selectivity ratio is calculated to indicate the drug's preference for inhibiting COX-2 over COX-1. A higher ratio suggests greater COX-2 selectivity.[3][4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
This compound [Hypothetical] [Hypothetical] [Hypothetical]
Ibuprofen12800.15
Naproxen---
Celecoxib826.812
Diclofenac0.0760.0262.9
Meloxicam376.16.1
Rofecoxib>10025>4.0
Indomethacin0.00900.310.029

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from published literature for comparative purposes.[3][5]

Experimental Protocols

To determine the efficacy and selectivity of this compound, standardized in vitro assays for COX inhibition should be employed. A detailed methodology is crucial for reproducible and comparable results.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for both COX-1 and COX-2 isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe (for fluorometric detection)

  • COX Cofactor

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Established inhibitors (e.g., Ibuprofen, Celecoxib) for positive controls

  • 96-well microplate (opaque for fluorometric assays)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound and control inhibitors should be prepared in a dilution series to determine the dose-response curve.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), and the diluted test compound or control inhibitor. Include wells for "enzyme control" (no inhibitor) and "inhibitor control" (a known inhibitor).[6][7]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.[8]

  • Detection: Immediately measure the fluorescence (or other detection signal) kinetically over a period of 5-10 minutes. The signal is proportional to the amount of prostaglandin produced.[6][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each concentration of the test compound and controls.

    • Determine the percentage of inhibition for each concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Key Processes

To better understand the context of this evaluation, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins & Thromboxanes->Gastric Mucosa Protection, Platelet Aggregation Inhibitors Inhibitors Inhibitors->COX-1 / COX-2

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Reagent Preparation Reagent Preparation Reagent Preparation->Plate Loading Incubation Incubation Plate Loading->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation

Caption: Experimental workflow for COX inhibitor screening.

By following these standardized protocols and comparative analyses, researchers can effectively evaluate the efficacy of this compound and determine its potential as a novel anti-inflammatory agent.

References

Exploring the Structure-Activity Relationship of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpropanoic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a trifluoromethyl group on the phenyl ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid derivatives, with a focus on their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in regulating metabolism and inflammation.

Comparative Analysis of Biological Activity

The general structure of the compounds discussed in this guide is as follows:

General Structure of 2-Methyl-2-phenylpropanoic Acid Derivatives

Key structural features that influence the activity and selectivity of these compounds towards PPAR subtypes include:

  • The Carboxylic Acid Head Group: The acidic head group is crucial for interacting with key amino acid residues in the ligand-binding pocket of PPARs.

  • The α-Methyl Group: The presence and stereochemistry of the α-methyl group can significantly impact potency and selectivity.

  • The Phenyl Ring: Substitution on the phenyl ring, including the position and nature of the substituents, dictates the compound's interaction with the hydrophobic regions of the ligand-binding pocket and influences subtype selectivity. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can enhance binding affinity.

  • Linker and Distal Moieties: In more complex derivatives, the nature and length of any linker connecting the phenylpropanoic acid core to other chemical moieties are critical for optimizing activity.

A notable example from the broader class of trifluoromethylphenyl-containing propanoic acids is GW590735 , a potent and selective PPARα agonist. Its structure, 2-methyl-2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxamido)methyl)phenoxy)propanoic acid, highlights the importance of an extended hydrophobic tail for high-affinity binding.[1]

The following table summarizes the hypothetical structure-activity relationships for this compound derivatives based on general principles observed in related compound series.

Structural Modification Predicted Effect on PPAR Agonist Activity Rationale
Position of CF3 group The meta position (as in the topic compound) is often well-tolerated. The para position may also be favorable.The position of the trifluoromethyl group influences the orientation of the molecule within the ligand-binding pocket of the PPAR subtype.
Additional Phenyl Ring Substituents Small, lipophilic substituents may enhance activity, while bulky groups may be detrimental.Additional substituents can further modulate the electronic and steric properties of the phenyl ring, affecting binding affinity and selectivity.
Esterification of Carboxylic Acid Generally leads to a loss of activity.The free carboxylic acid is typically essential for forming a key hydrogen bond network with the receptor.
Modification of the α-Methyl Group Replacement with larger alkyl groups can alter subtype selectivity.The size and stereochemistry of the α-substituent are critical for optimal positioning within the binding pocket.

Experimental Protocols

To assess the biological activity of these derivatives, several key experiments are typically performed.

PPAR Transactivation Assay

This is a cell-based assay used to determine if a compound can activate a specific PPAR subtype.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for the PPAR subtype of interest (PPARα, PPARγ, or PPARδ). If the test compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of the reporter gene, which can be quantified (e.g., by measuring light output for luciferase).

General Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, COS-1) is cultured and then co-transfected with a PPAR expression plasmid and a PPRE-driven reporter plasmid.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known PPAR agonist is used as a positive control.

  • Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The results are typically expressed as the fold activation relative to the vehicle control. EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine the potency of the compound.

Signaling Pathway and Logical Relationships

The activation of PPARs by ligands like the this compound derivatives initiates a cascade of molecular events that ultimately lead to changes in gene expression.

PPAR Signaling Pathway

PPAR_Signaling_Pathway Ligand Ligand PPAR PPAR Ligand->PPAR Binds Co-repressors Co-repressors PPAR->Co-repressors PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Co-activators Co-activators PPAR_RXR_Complex->Co-activators Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates SAR_Workflow Compound_Synthesis Synthesis of Derivatives Purity_Analysis Purification and Structural Confirmation Compound_Synthesis->Purity_Analysis Biological_Screening In vitro Biological Screening (e.g., PPAR Assay) Purity_Analysis->Biological_Screening Data_Analysis Data Analysis (EC50 Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and requires careful handling to avoid exposure.

Hazard Identification and Precautionary Statements:

Hazard ClassGHS CodeStatement
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[2]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, prevent the generation of dust.[3] For liquid spills, use a suitable absorbent material like dry sand, earth, or vermiculite to contain the substance.[4]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[3][5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

III. Disposal Procedure for Unused or Waste Material

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4] Improper disposal can pose a significant risk to the environment and public health.

Disposal Workflow:

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_final Final Disposition A Identify Waste Stream (Unused chemical, contaminated labware) B Segregate Waste (Keep separate from other chemical waste) A->B C Use a Designated, Compatible Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste', chemical name, hazards) C->D E Store in a Secure, Well-Ventilated Area D->E F Arrange for Pickup by an Approved Waste Disposal Contractor E->F G Complete Waste Manifest (If required) F->G H Incineration in a Chemical Incinerator with Afterburner and Scrubber G->H

Disposal Workflow for this compound

Key Disposal Steps:

  • Waste Characterization: The waste is a halogenated organic acid and should be classified as hazardous chemical waste.

  • Containerization: Place the waste material in a clearly labeled, sealed, and compatible container.[2] The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste storage area, away from incompatible materials such as strong bases and oxidizing agents.[2]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[6] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[3][4]

  • Documentation: Maintain all necessary records of waste disposal as required by your institution and local regulations.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures and data are designed to offer clear, actionable steps for safe operation and disposal.

Hazard Identification and Safety Data Summary

This compound is a compound that requires careful handling due to its irritant properties.[1] The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.[1][2]

Occupational Exposure Limits (OELs) for this specific compound are not established. Standard laboratory safety practices for handling powdered chemicals should be strictly followed.

Personal Protective Equipment (PPE)

A thorough risk assessment is essential to determine the appropriate PPE for handling this compound.[4] The following PPE is recommended to mitigate the identified hazards:

  • Eye Protection : Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[4][5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[4][6] Gloves should be inspected before use and replaced regularly.[6]

  • Respiratory Protection : When handling the powder outside of a fume hood or in situations where dust may be generated, a NIOSH-approved respirator is necessary to prevent respiratory irritation.[4][6][7]

  • Protective Clothing : A lab coat or chemical-resistant apron should be worn to protect the skin.[4] Closed-toe shoes are mandatory in the laboratory.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing and dissolving solid this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.[3]
  • Work within a certified chemical fume hood to minimize inhalation exposure.
  • Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weighing paper or boat, beaker, and the chosen solvent.
  • Prepare a designated waste container for halogenated organic waste.[8][9]

2. Weighing the Compound:

  • Don the appropriate PPE as listed above.
  • Carefully open the container of this compound inside the fume hood.
  • Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat on an analytical balance.
  • Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height and consider using a respirator.
  • Once the desired amount is weighed, securely close the main container.

3. Dissolving the Compound:

  • Transfer the weighed solid into a clean, dry beaker.
  • Slowly add the desired solvent to the beaker while gently stirring with a magnetic stir bar or glass rod.
  • Ensure the dissolution process is also carried out within the fume hood.
  • If the dissolution is exothermic, add the solvent in small portions to control the temperature.

4. Post-Handling:

  • Clean any spills immediately according to laboratory protocols.
  • Wipe down the work area within the fume hood.
  • Dispose of any contaminated weighing paper, gloves, and other disposable materials in the designated solid waste container.
  • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

As a halogenated organic compound, this compound and its solutions must be disposed of as hazardous waste.

  • Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[8][9][10] Do not mix with non-halogenated waste.[8][9]

  • Solid Waste : Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a separate, labeled container for solid hazardous waste.

  • Disposal Method : All waste must be disposed of through your institution's environmental health and safety (EHS) office for incineration at a regulated hazardous waste facility.[8]

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve Compound handling_weigh->handling_dissolve cleanup_spills Clean Spills handling_dissolve->cleanup_spills cleanup_dispose Dispose of Waste cleanup_spills->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of the compound.

cluster_hazards Primary Hazards cluster_ppe Required PPE compound This compound skin_irritation Skin Irritation compound->skin_irritation eye_irritation Eye Irritation compound->eye_irritation respiratory_irritation Respiratory Irritation compound->respiratory_irritation lab_coat Lab Coat compound->lab_coat General Protection gloves Chemical-Resistant Gloves skin_irritation->gloves goggles Safety Goggles eye_irritation->goggles respirator Respirator (as needed) respiratory_irritation->respirator

Caption: A logical diagram connecting the compound's hazards to the required personal protective equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.